molecular formula C34H69NO4 B1164754 N-Hexadecanoyl-phytosphingosine

N-Hexadecanoyl-phytosphingosine

カタログ番号: B1164754
分子量: 556
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-Hexadecanoyl-phytosphingosine is a synthetic sphingolipid designed for advanced dermatological and cell biology research. This compound is structurally analogous to endogenous skin lipids, formed by the acylation of a phytosphingosine backbone with a hexadecanoic (palmitic) acid chain. Its primary research value lies in the study of skin barrier function and cellular signaling pathways. In vitro and in vivo studies on similar N-acylated phytosphingosine compounds have demonstrated a significant role in reinforcing the skin's natural barrier by integrating into the stratum corneum, helping to seal in moisture and protect against external irritants . Researchers utilize this compound to investigate the mechanisms of epidermal differentiation, as phytosphingosine derivatives have been shown to potently upregulate key differentiation markers such as involucrin, loricrin, and filaggrin . Furthermore, its action extends to modulating inflammatory responses. Evidence suggests that phytosphingosine can act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), particularly the α and γ isoforms, which are implicated in reducing cutaneous inflammation and regulating sebum production . The antimicrobial properties of the phytosphingosine base against various pathogens, including Propionibacterium acnes , also make this compound a relevant tool for research addressing acne and other skin microbiome-related conditions . As a highly pure, research-grade material, N-Hexadecanoyl-phytosphingosine is supplied for non-clinical, non-diagnostic applications. It is strictly For Research Use Only and is not intended for drug, cosmetic, or personal use of any kind.

特性

分子式

C34H69NO4

分子量

556

外観

Unit:5mgSolvent:nonePurity:98+%Physical solid

同義語

N-C16:0-Phytoceramide;  N-Palmitoyl-phytosphingosine

製品の起源

United States
Foundational & Exploratory

Technical Monograph: N-Hexadecanoyl-phytosphingosine (Ceramide NP)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, biophysical, and analytical profile of N-Hexadecanoyl-phytosphingosine.

Executive Summary

N-Hexadecanoyl-phytosphingosine (INCI: Ceramide NP; also Ceramide 3) is a sphingolipid consisting of a phytosphingosine backbone N-acylated with a saturated hexadecanoic (palmitic) acid tail.[1][2] Unlike sphingosine-based ceramides, the phytosphingosine backbone contains a third hydroxyl group at the C4 position. This unique architecture facilitates the formation of robust inter-molecular hydrogen bonding networks, essential for the formation of the Long Periodicity Phase (LPP) in the stratum corneum.

This guide provides a rigorous breakdown of its stereochemical configuration, supramolecular assembly, and validated protocols for synthesis and characterization.[2]

Molecular Architecture & Stereochemistry

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide[1][2]

  • Common Names: Ceramide NP, N-Palmitoyl phytosphingosine, Ceramide 3 (historical).[1][2]

  • CAS Number: 111149-09-8 (Specific C16 form); 100403-19-8 (Generic Ceramide NP).[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1][2]
  • Molecular Weight: 555.92 g/mol [1][2]

Structural Connectivity

The molecule is amphiphilic, comprising a polar tri-hydroxyl headgroup and two non-polar aliphatic chains.

G cluster_0 Stereochemical Core Phyto Phytosphingosine Backbone (C18, Tri-hydroxyl) C2 C2 (Amine attachment) Configuration: S Phyto->C2 Amide Amide Linkage (-NH-CO-) Tail Palmitoyl Tail (C16 Saturated Chain) Amide->Tail C2->Amide C3 C3 (Hydroxyl) Configuration: S C2->C3 C4 C4 (Hydroxyl) Configuration: R C3->C4

Figure 1: Structural connectivity of Ceramide NP, highlighting the critical stereochemical centers (2S, 3S, 4R) required for physiological bio-mimicry.

Stereochemical Significance

The biological activity of Ceramide NP is strictly dependent on the D-erythro (2S, 3S, 4R) configuration.

  • Mechanism: The specific spatial arrangement of the hydroxyl groups at C1, C3, and C4 allows for a "hairpin" conformation in the lipid bilayer.

  • Impact: This conformation maximizes lateral hydrogen bonding with adjacent ceramide and cholesterol molecules, creating a tightly packed, impermeable barrier.[2] Synthetic pseudo-ceramides or incorrect isomers often fail to form the LPP, resulting in defective barrier function.

Biophysical Properties & Supramolecular Assembly

Phase Behavior

Unlike sphingosine-based ceramides (which often favor orthorhombic packing), phytosphingosine-based ceramides like Ceramide NP exhibit a complex phase behavior dependent on hydration and temperature.[1][2]

  • Solid State: High crystallinity with a melting point range of 94–110°C (dependent on chain purity).[1][2]

  • Hydrated State: In the presence of cholesterol and fatty acids, Ceramide NP stabilizes the hexagonal packing lattice. The C4-hydroxyl group acts as a hydrogen bond donor/acceptor, increasing the rigidity of the headgroup region while allowing slight fluidity in the alkyl chains.

Physico-Chemical Data Table
PropertyValue / CharacteristicRelevance
Melting Point 94–110°CRequires high-temperature processing (>90°C) in formulation.[1]
LogP (Calc) ~12.2Highly lipophilic; practically insoluble in water.[1][2]
pKa ~13.5 (Amide)Non-ionizable at physiological pH (4.5–5.5).[1][2]
Solubility Soluble in CHCl

:MeOH (2:[1]1)
Requires specific solvent systems for analysis.[1][2]
Critical Packing ~1 (Cylindrical)Favors lamellar bilayers over micelles.[1][2]

Analytical Characterization Protocols

Trustworthy identification requires overcoming the molecule's poor solubility and high crystallinity. The following protocols are self-validating.

Protocol: High-Resolution 1H-NMR Spectroscopy

Objective: Verify structure and stereochemistry.[1][2] Challenge: Standard CDCl


 results in broad, unresolved peaks due to hydrogen-bond aggregation.

Method:

  • Solvent System: Prepare a mixture of CDCl

    
     : CD
    
    
    
    OD (5:1 v/v)
    . The deuterated methanol disrupts intermolecular H-bonds.[1][2]
  • Concentration: Dissolve 5–10 mg of sample in 600 µL of solvent.

  • Acquisition: 400 MHz or higher; 64 scans.

Key Chemical Shifts (δ ppm):

  • 0.88 (t): Terminal methyl groups (-CH

    
    ) of both chains.[1][2]
    
  • 1.25 (br s): Methylene envelope (-(CH

    
    )
    
    
    
    -).[1][2]
  • 3.50 – 3.80 (m): C1-H

    
     and C3-H, C4-H (Headgroup region).[1][2]
    
  • 4.10 – 4.20 (m): C2-H (Methine adjacent to amide).[1][2]

  • 7.20 (d): Amide -NH (May be exchanged/invisible in CD

    
    OD).[1][2]
    
Protocol: LC-MS/MS Identification

Objective: Confirm molecular weight and fragmentation pattern.[1][2]

Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.[2]

  • Mobile Phase:

    • A: 5 mM Ammonium Formate in MeOH/Water (95:5).

    • B: 5 mM Ammonium Formate in Isopropanol/MeOH (50:50).

  • Ionization: ESI (Positive Mode).

Diagnostic Ions:

  • [M+H]

    
    :  m/z ~556.5[1][2]
    
  • [M+Na]

    
    :  m/z ~578.5[1][2]
    
  • Fragment: m/z 264-266 (loss of fatty acid tail and water molecules, characteristic of the phytosphingosine base).[2]

Synthesis & Purification Workflow

This workflow describes the N-acylation of phytosphingosine.[1][2][3][4] This reaction is sensitive to pH and moisture.[1][2]

Reaction Logic

The amino group at C2 is more nucleophilic than the hydroxyl groups at C1, C3, and C4. However, to prevent O-acylation (ester formation), the reaction is controlled via pH or selective protection (though direct acylation is possible with careful stoichiometry).[1][2]

Process Diagram

Synthesis Phyto Phytosphingosine (Base) Rxn N-Acylation Reaction Temp: 0°C -> RT Time: 3-4 Hours Phyto->Rxn Palm Palmitoyl Chloride (Acylating Agent) Palm->Rxn Buffer THF / 50% NaOAc (Solvent/Base) Buffer->Rxn Quench Quench & Extraction (EtOAc / Water) Rxn->Quench Crude Product Cryst Recrystallization (Ethanol or Acetone) Quench->Cryst Removal of salts/impurities Final Pure Ceramide NP (White Crystalline Solid) Cryst->Final >98% Purity

Figure 2: Synthesis workflow for N-Hexadecanoyl-phytosphingosine via Schotten-Baumann conditions.

Step-by-Step Protocol
  • Dissolution: Dissolve Phytosphingosine (1.0 eq) in Tetrahydrofuran (THF).

  • Base Addition: Add 50% Sodium Acetate solution (aq) to buffer the HCl generated.

  • Acylation: Dropwise addition of Palmitoyl Chloride (1.05 eq) at 0–5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor via TLC (CHCl

    
    :MeOH 9:1).[1][2]
    
  • Workup: Evaporate THF. Extract residue with Ethyl Acetate.[1][2] Wash with water and brine.[1][2]

  • Purification: Recrystallize from hot Ethanol. Cool slowly to 4°C to precipitate pure Ceramide NP.[1][2] Filter and dry under vacuum.[1][2]

References

  • Lipid Maps Structure Database. Ceramide NP (N-palmitoyl-phytosphingosine) Structure and Properties.[1][2] Available at: [Link][1]

  • PubChem Compound Summary. N-Hexadecanoylphytosphingosine (CID 10506988).[1][2] National Library of Medicine.[2] Available at: [Link][1]

  • Bouwstra, J. A., et al. (2003).[2] Phase behavior of lipid mixtures based on human ceramides: The role of natural and synthetic ceramide 1. Journal of Lipid Research.[2] Available at: [Link][1]

  • Mizutani, Y., et al. (2009).[2] Ceramide Biosynthesis in Keratinocyte Differentiation.[1][2] FEBS Letters.[1][2] (Contextual grounding for stereochemistry).

  • Cosmetic Ingredient Review (CIR). (2020).[1][2][5] Safety Assessment of Ceramides as Used in Cosmetics.[2][5] (Source for melting point and safety data). Available at: [Link][1]

Sources

Technical Guide: N-Hexadecanoyl-phytosphingosine Biosynthesis in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Hexadecanoyl-phytosphingosine Biosynthesis Pathway in Yeast (Saccharomyces cerevisiae) Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist

Executive Summary

N-Hexadecanoyl-phytosphingosine (often referred to industrially as Ceramide NP or Ceramide 3) represents a specific sphingolipid subclass consisting of a phytosphingosine (PHS) backbone N-acylated with a 16-carbon saturated fatty acid (palmitic acid). While Saccharomyces cerevisiae serves as the eukaryotic model for sphingolipidology, its native machinery is biased toward producing very-long-chain (C26) ceramides.[1][2]

This guide delineates the precise biochemical pathway required to synthesize the C16-variant, highlighting the critical enzymatic branch points—specifically the hydroxylation by Sur2 and the acyl-chain selection by Lag1/Lac1 . It further provides a validated LC-MS/MS workflow for the detection and quantification of this specific lipid species, addressing the challenge of isobaric interference common in lipidomics.

Molecular Architecture & Pathway Logic

The biosynthesis of N-Hexadecanoyl-phytosphingosine is a linear anabolic pathway located primarily in the Endoplasmic Reticulum (ER). It relies on the convergence of two metabolic pools: the Long-Chain Base (LCB) pool (derived from serine and palmitoyl-CoA) and the Fatty Acyl-CoA pool (specifically C16-CoA).

The Biosynthetic Core

The pathway can be segmented into four critical enzymatic steps.

Step 1: Condensation (Flux Control)

Enzyme: Serine Palmitoyltransferase (SPT) Complex (Lcb1/Lcb2/Tsc3) Mechanism: The pathway initiates with the condensation of L-Serine and Palmitoyl-CoA .[3] This is the rate-limiting step. The SPT complex, dependent on Pyridoxal-5'-phosphate (PLP), decarboxylates serine and fuses it with the acyl chain to form 3-ketodihydrosphingosine (3-KDS) .[3]

  • Application Note: Overexpression of LCB1/LCB2 increases total sphingolipid flux, but does not dictate the final N-acyl chain length.

Step 2: Reduction

Enzyme: 3-ketodihydrosphingosine reductase (Tsc10) Mechanism: 3-KDS is rapidly reduced to Dihydrosphingosine (DHS) (also known as Sphinganine) in an NADPH-dependent reaction.[3]

Step 3: C4-Hydroxylation ( The "Phyto" Determinant)

Enzyme: Sphingolipid C4-hydroxylase (Sur2) Mechanism: This is the distinguishing step for Phytosphingosine production.[2] Sur2 introduces a hydroxyl group at the C4 position of the DHS backbone.[1][2][4][5]

  • Criticality: Deletion of SUR2 results in the accumulation of DHS-based ceramides (Dihydroceramides). To specifically target N-Hexadecanoyl-phytosphingosine , Sur2 activity is non-negotiable.

Step 4: N-Acylation (The Specificity Checkpoint)

Enzymes: Ceramide Synthase Complex (Lag1/Lac1 + Lip1 regulatory subunit) Mechanism: The enzyme complex catalyzes the formation of an amide bond between the amine group of PHS and a fatty acyl-CoA.

  • The Challenge: Native Lag1/Lac1 has a high affinity for C26-CoA (derived from the elongation pathway Elo2/Elo3). To produce N-Hexadecanoyl (C16) species, the enzyme must utilize Palmitoyl-CoA instead of C26-CoA.

  • Engineering Insight: In wild-type yeast, C16-phytoceramide is a minor species. High-yield production requires either the suppression of the elongation pathway (ELO2/ELO3 knockdown) or the expression of heterologous ceramide synthases with C16 specificity.

Pathway Visualization

The following diagram illustrates the specific flux required to generate N-Hexadecanoyl-phytosphingosine, highlighting the diversion from the dominant C26 pathway.

SphingolipidPathway cluster_legend Legend Serine L-Serine SPT SPT Complex (Lcb1/Lcb2/Tsc3) Serine->SPT PalCoA Palmitoyl-CoA (C16) PalCoA->SPT CerS Ceramide Synthase (Lag1/Lac1) PalCoA->CerS Substrate Competition Elo Elongases (Elo2/Elo3) PalCoA->Elo Elongation KDS 3-Ketodihydrosphingosine Tsc10 Tsc10 (Reductase) KDS->Tsc10 DHS Dihydrosphingosine (Sphinganine) Sur2 Sur2 (C4-Hydroxylase) DHS->Sur2 PHS Phytosphingosine (PHS) PHS->CerS C16Cer N-Hexadecanoyl-phytosphingosine (Target Molecule) C26Cer C26-Phytoceramide (Native Dominant) SPT->KDS Tsc10->DHS Sur2->PHS CerS->C16Cer Minor Flux (C16) CerS->C26Cer Major Flux (C26) Elo->CerS C26-CoA Supply key1 Green: Target C16 Product key2 Grey: Native C26 Byproduct

Figure 1: Biosynthetic logic flow. Note the competition between direct C16 incorporation vs. elongation to C26.

Experimental Validation: LC-MS/MS Protocol

To validate the presence of N-Hexadecanoyl-phytosphingosine, one cannot rely on colorimetric assays due to the structural similarity between C16 and C26 ceramides. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is the gold standard.

Sample Preparation (Modified Bligh & Dyer)

This protocol is optimized to maximize sphingolipid recovery while minimizing glycerolipid contamination.

  • Harvest: Pellet

    
     yeast cells (3000 x g, 5 min). Wash twice with ice-cold PBS.
    
  • Lysis: Resuspend in 500 µL Methanol/Chloroform (2:1 v/v). Add 100 µL glass beads. Bead-beat (60s x 3 cycles).

  • Extraction: Add 150 µL Chloroform and 150 µL alkaline water (KOH pH 10.0) to facilitate phase separation and mild saponification of interfering glycerolipids.

  • Phase Separation: Centrifuge (10,000 x g, 5 min). Collect the lower organic phase.[6]

  • Drying: Evaporate solvent under Nitrogen stream. Reconstitute in 100 µL Methanol/Formic Acid (99:1).

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid + 1mM Ammonium Formate.

  • Gradient: 60% B to 100% B over 5 minutes. Hold 2 min.

MRM Transitions (The Fingerprint)

To specifically identify N-Hexadecanoyl-phytosphingosine, monitor the following transitions. The precursor ion is the protonated molecule


, and the product ion corresponds to the Phytosphingosine backbone after losing the fatty acid and water.
AnalyteFormulaPrecursor (

)
Product (

)
Collision Energy (eV)
N-C16-Phytosphingosine

556.5 264.3 30
Internal Standard (C17)Synthetic570.5264.330
Interference Check (C26)C44H89NO4696.7264.335

Note: The product ion 264.3 represents the characteristic long-chain base fragment


.

Analytical Workflow Diagram

The following Graphviz diagram outlines the decision tree for validating the specific C16 moiety.

Workflow Sample Yeast Culture (OD600 = 1.0) Lysis Mechanical Lysis (Glass Beads) Sample->Lysis Extract Alkaline Extraction (pH 10) Lysis->Extract CHCl3:MeOH LC Reverse Phase LC (C18 Column) Extract->LC Organic Phase MS MS/MS (MRM) Q1: 556.5 -> Q3: 264.3 LC->MS Retention Time Match Data Quantification (pmol/mg protein) MS->Data

Figure 2: Analytical workflow for targeted quantification of C16-Phytoceramide.

References

  • Distinct substrate specificities of Lag1 and Lac1, the two yeast ceramide synthases. Source: Journal of Cell Science.[7] Context: Establishes that while Lag1 and Lac1 are redundant, they possess distinct preferences for the Long Chain Base (PHS vs DHS), though both favor C26 fatty acids in wild-type conditions. Link:[Link]

  • Yeast Sphingolipid Metabolism. Source: AOCS Lipid Library. Context: Provides the foundational map of the S. cerevisiae pathway, detailing the roles of SPT, Sur2, and the elongation cycle. Link:[Link]

  • Protocol for rapid and accurate quantification of phospholipids in yeast. Source: STAR Protocols (Cell Press). Context: While focused on phospholipids, this paper details the essential Bligh & Dyer extraction modifications required for yeast lipidomics which are applicable to sphingolipids. Link:[Link]

  • Biosynthesis of phytosphingosine and its derivatives. Source: Applied Microbiology and Biotechnology. Context: Discusses the industrial relevance of PHS and the role of Sur2 in converting DHS to PHS, a prerequisite for N-Hexadecanoyl-phytosphingosine formation. Link:[Link]

Sources

The Pivotal Role of N-Acylphytosphingosine in Skin Barrier Integrity: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the biological functions of N-acylphytosphingosine (NAPS), a critical class of ceramides, in the formation and maintenance of the epidermal permeability barrier. Tailored for researchers, scientists, and drug development professionals, this document elucidates the molecular characteristics, biosynthesis, and pathophysiological significance of NAPS, while also offering detailed methodologies for their analysis.

Introduction: Beyond the Brick and Mortar - The Molecular Nuances of Skin Barrier Lipids

The stratum corneum (SC), the outermost layer of the epidermis, functions as the primary barrier against water loss and the ingress of external insults. This "brick and mortar" structure, composed of corneocytes embedded in a lipid-rich matrix, relies heavily on the precise composition and organization of its intercellular lipids.[1] These lipids are predominantly composed of ceramides, cholesterol, and free fatty acids.[1]

Among the diverse family of ceramides, those containing a phytosphingosine backbone, collectively known as N-acylphytosphingosines (NAPS), play a uniquely critical role. The defining feature of NAPS is an additional hydroxyl group on the C4 position of the sphingoid base, a subtle yet profound structural modification that significantly influences their physicochemical properties and biological functions.[2] This guide will delve into the specific contributions of NAPS to skin barrier homeostasis, their alterations in common inflammatory skin diseases, and the technical approaches to their study.

Molecular Architecture and Functional Significance of N-Acylphytosphingosine

N-acylphytosphingosines are a subclass of ceramides characterized by a phytosphingosine long-chain base N-acylated with a fatty acid. The nomenclature of NAPS, such as CER[NP], CER[AP], and CER[EOP], denotes the type of fatty acid attached: non-hydroxy (N), alpha-hydroxy (A), or esterified omega-hydroxy (EO), respectively, to the phytosphingosine (P) base.[3][4]

The additional hydroxyl group in the phytosphingosine backbone is a key determinant of NAPS function. This hydroxyl group increases the potential for hydrogen bond formation with neighboring lipids and water molecules.[2][5] This enhanced hydrogen-bonding capacity contributes to a denser, more ordered packing of the lipid lamellae, which is crucial for the barrier's integrity and water-holding capacity.[6]

Key N-Acylphytosphingosine Subclasses and Their Roles
  • Ceramide [NP] (N-non-hydroxyacyl-phytosphingosine): As one of the most abundant ceramides in the human SC, CER[NP] is fundamental to the structural integrity of the lipid matrix.[4] Its non-hydroxylated fatty acid chain allows for seamless integration into the lipid bilayers, significantly contributing to hydration and reducing transepidermal water loss (TEWL).[7][8] Studies have shown that CER[NP] is significantly reduced in atopic dermatitis, correlating with barrier dysfunction.[4]

  • Ceramide [AP] (N-alpha-hydroxyacyl-phytosphingosine): The alpha-hydroxylation of the fatty acid in CER[AP] further increases the polarity of the headgroup, enhancing its ability to form hydrogen bonds.[6] This contributes to improved lipid miscibility and a more stable lamellar structure.[6]

  • Ceramide [EOP] (Esterified-omega-hydroxyacyl-phytosphingosine): CER[EOP] is a unique and critical component, acting as a molecular rivet that links adjacent lipid lamellae.[4] Its exceptionally long omega-hydroxylated fatty acid is often esterified with linoleic acid, and the terminal hydroxyl group can covalently bind to proteins of the corneocyte envelope, forming the corneocyte lipid envelope (CLE).[3][4] This structure is essential for the cohesion and mechanical stability of the stratum corneum.[4] Deficiencies in CER[EOP] are strongly associated with severe barrier defects seen in atopic skin.[4][9]

Biosynthesis of N-Acylphytosphingosine in the Epidermis

The synthesis of NAPS is a multi-step enzymatic process that occurs within the keratinocytes as they differentiate and move towards the stratum corneum. The pathway begins with the de novo synthesis of ceramides in the endoplasmic reticulum.

A key and distinguishing step in NAPS biosynthesis is the C4-hydroxylation of the dihydroceramide backbone to form a phytoceramide. This reaction is catalyzed by the bifunctional enzyme dihydroceramide desaturase 2 (DEGS2) , also known as sphingolipid C4-hydroxylase.[7][10][11] DEGS2 exhibits a preference for substrates with very-long-chain fatty acids (≥C21).[7] Following the formation of the phytosphingosine-containing ceramide, it is transported to the Golgi apparatus where it can be further processed, for example, by glycosylation to form glucosylceramides, before being packaged into lamellar bodies.[12]

Interestingly, topical application of phytosphingosine has been shown to upregulate the expression of DEGS2, as well as other key enzymes in ceramide synthesis like serine palmitoyltransferase (SPT) and ceramide synthase 3 (CERS3), leading to a significant increase in phytoceramide levels.[1][6] This suggests a positive feedback mechanism for maintaining NAPS homeostasis in the epidermis.

N-Acylphytosphingosine Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_LB Lamellar Body cluster_SC Stratum Corneum Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine 3-KSR Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Phytoceramide (NAPS) Phytoceramide (NAPS) Dihydroceramide->Phytoceramide (NAPS) DEGS2 (C4-hydroxylase) Glucosyl-NAPS Glucosyl-NAPS Phytoceramide (NAPS)->Glucosyl-NAPS GCS Glucosyl-NAPS_LB Glucosyl-NAPS Glucosyl-NAPS->Glucosyl-NAPS_LB Packaging Extracellular Space Extracellular Space Glucosyl-NAPS_LB->Extracellular Space Secretion NAPS_final N-Acylphytosphingosine Extracellular Space->NAPS_final β-glucocerebrosidase

Caption: Biosynthesis pathway of N-acylphytosphingosine (NAPS).

The Role of N-Acylphytosphingosine in Lamellar Body Function and Extracellular Matrix Formation

Lamellar bodies are specialized lipid-rich organelles in the granular layer keratinocytes that transport ceramide precursors and processing enzymes to the extracellular space.[13][14] While the precise mechanisms are still under investigation, the unique structure of NAPS, particularly their hydroxylated head groups, is thought to influence the organization of lipids within these organelles.[15]

Upon secretion into the interface between the stratum granulosum and stratum corneum, the precursors within the lamellar bodies are enzymatically converted into their active forms.[13] Glucosyl-NAPS are hydrolyzed by β-glucocerebrosidase to yield NAPS, which then self-assemble with cholesterol and free fatty acids into the characteristic lamellar bilayers of the SC.[13]

Furthermore, ω-hydroxy NAPS, such as CER[EOP], are crucial for the formation of the corneocyte lipid envelope (CLE).[3][4][16] The CLE is a monolayer of covalently bound lipids on the surface of corneocytes that provides a scaffold for the organization of the intercellular lipid lamellae and contributes to the overall cohesion of the stratum corneum.[16][17]

N-Acylphytosphingosine in Cutaneous Pathophysiology

Alterations in the content and composition of NAPS are a hallmark of several inflammatory skin diseases characterized by a compromised skin barrier.

Disease StateChange in N-Acylphytosphingosine LevelsReference
Atopic Dermatitis Significant decrease in total phytosphingosine levels.[18]
Reduced levels of CER[NP] and CER[EOP].[4]
Altered ratio of CER[NP] to CER[NS].[19]
Psoriasis Decreased levels of total ceramides, including NAPS.[20]
Increased levels of sphingosine and sphinganine, suggesting altered ceramide metabolism.[8][21]

These deficiencies in NAPS lead to a disorganized and less dense lipid matrix, resulting in increased TEWL, enhanced permeability to allergens and irritants, and a predisposition to inflammation.

Signaling Functions of N-Acylphytosphingosine and its Metabolites

Beyond their structural role, NAPS and their metabolites are emerging as important signaling molecules in the epidermis. Phytosphingosine itself has been shown to possess anti-inflammatory and antimicrobial properties.[22] It can inhibit the activation of pro-inflammatory signaling pathways such as NF-κB and MAPK.[22]

Furthermore, phytosphingosine can be phosphorylated by sphingosine kinases to form phytosphingosine-1-phosphate (P1P). While less studied than its counterpart sphingosine-1-phosphate (S1P), P1P is likely to interact with S1P receptors (S1PRs) present on keratinocytes.[9][23] The S1P-S1PR signaling axis is known to regulate a wide range of cellular processes in keratinocytes, including proliferation, differentiation, and inflammatory responses.[24][25][26] For instance, activation of S1PRs can modulate the production of inflammatory cytokines and contribute to the skin's innate immune defense.[9][25]

NAPS Signaling Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular P1P Phytosphingosine-1-Phosphate S1PR S1P Receptor P1P->S1PR G_protein G-protein Signaling S1PR->G_protein Phytosphingosine Phytosphingosine Phytosphingosine->P1P SphK NFkB_MAPK NF-κB / MAPK Pathways Phytosphingosine->NFkB_MAPK Inhibition NAPS N-Acylphytosphingosine NAPS->Phytosphingosine Ceramidase Ceramidase Ceramidase SphK Sphingosine Kinase Differentiation Differentiation G_protein->Differentiation Inflammation Inflammation NFkB_MAPK->Inflammation

Caption: Signaling pathways of NAPS and its metabolites in keratinocytes.

Methodologies for the Analysis of N-Acylphytosphingosine

Accurate quantification of NAPS in biological samples is essential for understanding their role in skin health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.

Experimental Protocol: LC-MS/MS Analysis of NAPS from Stratum Corneum Tape Strips

This protocol outlines a robust method for the extraction and quantification of NAPS from human stratum corneum collected via tape stripping.

7.1.1 Materials

  • D-Squame standard tape strips

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium formate

  • Internal standards (e.g., C17-phytosphingosine-based ceramides)

  • Glass vials with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer

7.1.2 Sample Collection

  • Clean the skin area (e.g., forearm) with a dry wipe.

  • Firmly press a D-Squame tape strip onto the skin for 5-10 seconds.[27]

  • Remove the tape strip with forceps and place it in a labeled glass vial.

  • Repeat the stripping process on the same site for a predetermined number of times (e.g., 10-20 strips) to collect sufficient SC material.[27] Store samples at -80°C until extraction.

7.1.3 Lipid Extraction (Modified Bligh-Dyer Method)

  • To the vial containing the tape strips, add a known amount of the internal standard mixture.

  • Add 0.5 mL of methanol and 1 mL of chloroform.[28]

  • Vortex vigorously for 5 minutes to facilitate the release of SC from the tape.

  • Add 1.5 mL of chloroform and 1.35 mL of 2% formic acid to induce phase separation.[28]

  • Vortex thoroughly and centrifuge at 2000 x g for 10 minutes.

  • Carefully collect the lower organic phase (containing the lipids) and transfer it to a new glass vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., chloroform/methanol 1:9, v/v).[18]

7.1.4 LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm) is suitable for separating different ceramide species.[20]

    • Mobile Phase A: 10 mM ammonium formate in 90% methanol.[18]

    • Mobile Phase B: 10 mM ammonium formate in isopropanol/methanol (1:1, v/v).[18]

    • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute the more hydrophobic lipids, followed by a re-equilibration step. (e.g., 0-15 min, 30-95% B; 15-20 min, 95% B; 20.1-25 min, 30% B).[18]

    • Flow Rate: 0.2-0.3 mL/min.[18][22]

    • Injection Volume: 5 µL.[22]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for each NAPS species and internal standard should be optimized.

    • Data Analysis: Quantify each NAPS species by comparing the peak area of the analyte to that of the corresponding internal standard. Normalize the results to the total protein content of the tape strips, which can be determined from the remaining SC pellet after lipid extraction.[28]

Analytical Workflow for NAPS Sample_Collection 1. Stratum Corneum Collection (Tape Stripping) Lipid_Extraction 2. Lipid Extraction (Modified Bligh-Dyer) Sample_Collection->Lipid_Extraction LC_Separation 3. UHPLC Separation (Reverse-Phase C18) Lipid_Extraction->LC_Separation MS_Detection 4. MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for the analysis of N-acylphytosphingosine from skin samples.

Conclusion and Future Directions

N-acylphytosphingosines are indispensable components of the skin barrier, contributing to its structural integrity, water-holding capacity, and signaling functions. Their unique molecular structure, conferred by the C4-hydroxyl group of the phytosphingosine backbone, underpins their critical role in maintaining skin homeostasis. Deficiencies in NAPS are strongly implicated in the pathogenesis of inflammatory skin diseases such as atopic dermatitis and psoriasis, making them a key target for therapeutic intervention.

Future research should focus on further elucidating the specific roles of individual NAPS species and their metabolites in epidermal signaling pathways. A deeper understanding of the regulation of NAPS biosynthesis, particularly the activity of DEGS2 and ceramide synthases, may reveal novel targets for the development of drugs aimed at restoring barrier function. Furthermore, the continued refinement of analytical techniques will enable a more precise characterization of the NAPS profile in both healthy and diseased skin, paving the way for personalized skincare and therapeutic strategies.

References

  • Bifunctional DEGS2 has higher hydroxylase activity toward substrates with very-long-chain fatty acids in the production of phytosphingosine ceramides. Journal of Biological Chemistry. Available at: [Link]

  • Human keratinocytes use sphingosine 1-phosphate and its receptors to communicate S. aureus invasion and activate host defense. eLife. Available at: [Link]

  • Sphingosine 1-Phosphate Signaling at the Skin Barrier Interface. eScholarship, University of California. Available at: [Link]

  • Phytosphingosine Increases Biosynthesis of Phytoceramide by Uniquely Stimulating the Expression of Dihydroceramide C4-desaturase (DES2) in Cultured Human Keratinocytes. Lipids. Available at: [Link]

  • Human Keratinocytes Use Sphingosine 1-Phosphate and its Receptors to Communicate Staphylococcus aureus Invasion and Activate Host Defense. eScholarship, University of California. Available at: [Link]

  • Sphingosine 1-Phosphate as Essential Signaling Molecule in Inflammatory Skin Diseases. International Journal of Molecular Sciences. Available at: [Link]

  • Inhibition of sphingosine 1-phosphate lyase activates human keratinocyte differentiation and attenuates psoriasis in mice. Journal of Lipid Research. Available at: [Link]

  • EC 2.3.1.291. IUBMB Enzyme Nomenclature. Available at: [Link]

  • Ceramide synthases at the centre of sphingolipid metabolism and biology. Biochemical Journal. Available at: [Link]

  • DES2 protein is responsible for phytoceramide biosynthesis in the mouse small intestine. Biochemical Journal. Available at: [Link]

  • LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. Journal of Lipid Research. Available at: [Link]

  • Determination of stratum corneum lipid profile by tape stripping in combination with high-performance thin-layer chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • A Lipid Mixture Enriched by Ceramide NP with Fatty Acids of Diverse Chain Lengths Contributes to Restore the Skin Barrier Function Impaired by Topical Corticosteroid. Skin Pharmacology and Physiology. Available at: [Link]

  • Formation and Functions of the Corneocyte Lipid Envelope (CLE). Biochimica et Biophysica Acta. Available at: [Link]

  • Skin tape strip processing protocol that allows simultaneous analysis of free lipids, polar components, and protein-bound lipids with data normalization per sample total protein content. ResearchGate. Available at: [Link]

  • Analysis of free and protein-bound ceramides by tape stripping of stratum corneum from dogs. Academia.edu. Available at: [Link]

  • Identification of Phytosphingosine-Based 1-O-Acylceramide in Human Stratum Corneum and Investigation of Its Role in Skin Barrier. MDPI. Available at: [Link]

  • Phytosphingosine Increases Biosynthesis of Phytoceramide by Uniquely Stimulating the Expression of Dihydroceramide C4‐desaturase (DES2) in Cultured Human Keratinocytes. ResearchGate. Available at: [Link]

  • Phytosphingosine ceramide mainly localizes in the central layer of the unique lamellar phase of skin lipid model systems. Journal of Lipid Research. Available at: [Link]

  • The dual lipid desaturase/hydroxylase DEGS2 controls phytoceramide levels necessary to counter intestinal inflammation. Disease Models & Mechanisms. Available at: [Link]

  • Ceramides metabolism and impaired epidermal barrier in cutaneous diseases and skin aging: focus on the role of the enzyme PNPLA1. OCL. Available at: [Link]

  • Altered Levels of Sphingosine, Sphinganine and Their Ceramides in Atopic Dermatitis Are Related to Skin Barrier Function, Disease Severity and Local Cytokine Milieu. International Journal of Molecular Sciences. Available at: [Link]

  • Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Journal of the Korean Chemical Society. Available at: [Link]

  • Correlations between Skin Condition Parameters and Ceramide Profiles in the Stratum Corneum of Healthy Individuals. International Journal of Molecular Sciences. Available at: [Link]

  • Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. KoreaScience. Available at: [Link]

  • Mechanisms of abnormal lamellar body secretion and the dysfunctional skin barrier in atopic dermatitis. Journal of Allergy and Clinical Immunology. Available at: [Link]

  • Altered skin biomarker levels predict atopic dermatitis risk in infants. The Hospitalist. Available at: [Link]

  • Considering Phytosphingosine-Based Ceramide Formulations for Atopic Skin Care. MDPI. Available at: [Link]

  • Altered Levels of Sphingosine, Sphinganine and Their Ceramides in Atopic Dermatitis Are Related to Skin Barrier Function, Disease Severity and Local Cytokine Milieu. PubMed. Available at: [Link]

  • LC/MS analysis of stratum corneum lipids: Ceramide profiling and discovery. ResearchGate. Available at: [Link]

  • Advances in the biosynthesis of tetraacetyl phytosphingosine, a key substrate of ceramides. Biotechnology Advances. Available at: [Link]

  • The Pathogenic and Therapeutic Implications of Ceramide Abnormalities in Atopic Dermatitis. International Journal of Molecular Sciences. Available at: [Link]

  • Epidermal Lamellar Body Biogenesis: Insight Into the Roles of Golgi and Lysosomes. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Tape strips in dermatology research. British Journal of Dermatology. Available at: [Link]

  • New publication: Effect of sphingosine and phytosphingosine ceramide ratio on lipid arrangement and barrier function in skin lipid models. Centre for Human Drug Research. Available at: [Link]

  • Stratum Corneum Targeted Panel. Metabolon. Available at: [Link]

  • Tape stripping for skin sampling. Lipotype GmbH. Available at: [Link]

  • Altered levels of sphingosine and sphinganine in psoriatic epidermis. Kyung Hee University. Available at: [Link]

  • Altered levels of sphingosine and sphinganine in psoriatic epidermis. PubMed. Available at: [Link]

  • Identification of Phytosphingosine-Based 1-O-Acylceramide in the Human Stratum Corneum and Investigation of Its Role in the Skin Barrier. ResearchGate. Available at: [Link]

  • Biogenesis of lamellar bodies, lysosome-related organelles involved in storage and secretion of pulmonary surfactant. Journal of Biological Chemistry. Available at: [Link]

  • The Role of the Corneocyte Lipid Envelopes in Cohesion of the Stratum Corneum. CORE. Available at: [Link]

  • Lipid Metabolic Events Underlying the Formation of the Corneocyte Lipid Envelope. Journal of Investigative Dermatology. Available at: [Link]

Sources

Technical Whitepaper: N-Hexadecanoyl-phytosphingosine (Ceramide NP)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of N-Hexadecanoyl-phytosphingosine in Ceramide Metabolism Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals[1]

Structural Dynamics, Metabolic Pathways, and Analytical Quantification[1]

Executive Summary

N-Hexadecanoyl-phytosphingosine (commonly referred to as Ceramide NP or C16-Phytoceramide) represents a critical subclass of sphingolipids characterized by a phytosphingosine backbone N-acylated with palmitic acid.[1][2] Unlike canonical ceramides derived from sphingosine, this molecule contains a 4-hydroxyl group on the long-chain base, a structural feature that fundamentally alters its hydrogen-bonding capacity and packing behavior within biological membranes.[1]

This guide delineates the distinct biosynthetic route of Ceramide NP mediated by the bifunctional enzyme DES2 (DEGS2), its structural imperative in the formation of the orthorhombic lateral packing phase in the stratum corneum, and validated LC-MS/MS protocols for its quantification in biological matrices.

Chemical Identity & Structural Properties[1][3][4][5][6]

N-Hexadecanoyl-phytosphingosine is an amphiphilic lipid comprising a polar head group (phytosphingosine) and a hydrophobic tail (palmitic acid).[1]

  • IUPAC Name: N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide[1][3]

  • Common Nomenclature: Ceramide NP, Ceramide 3, C16-Phytoceramide[1]

  • CAS Number: 111149-09-8[1][2][4]

  • Molecular Formula: C34H69NO4[1][2]

  • Exact Mass: 555.5227 Da[1]

Structural Differentiator: The defining feature of Ceramide NP is the presence of the hydroxyl group at the C4 position of the sphingoid base (phytosphingosine). This additional hydroxyl group allows for inter- and intra-molecular hydrogen bonding that is sterically impossible for sphingosine-based ceramides (which possess a C4-C5 trans-double bond).[1] This capability is the thermodynamic driver for the formation of rigid, multilamellar membrane structures essential for barrier function.

FeatureCeramide NP (Phytoceramide)Ceramide NS (Standard Ceramide)
Backbone Phytosphingosine (4-hydroxysphinganine)Sphingosine (4-sphingenine)
C4-C5 Bond Single bond, C4-OH group presentTrans-double bond, no C4-OH
Phase Behavior High melting point; forms gel phases easilyLower melting point; more fluid
Primary Localization Stratum Corneum (Skin), Yeast MitochondriaUbiquitous (Plasma membrane, organelles)
Biosynthesis and Metabolic Pathways[8][9][10]

The synthesis of N-Hexadecanoyl-phytosphingosine in mammals diverges from the canonical sphingolipid pathway at the desaturation step.[1] While standard ceramides are processed by DES1 (dihydroceramide desaturase), phytoceramides require DES2 (DEGS2) .[1][5]

2.1 The DES2 Divergence (Mammalian Pathway)
  • Condensation: Serine Palmitoyltransferase (SPT) condenses L-Serine and Palmitoyl-CoA to form 3-ketosphinganine.[1][6]

  • Reduction: 3-ketosphinganine reductase converts this to Sphinganine.[1]

  • N-Acylation: Ceramide Synthase (specifically CerS5 or CerS6 for C16 specificity) acylates sphinganine using Palmitoyl-CoA to form C16-Dihydroceramide .[1]

  • Hydroxylation (The Critical Step): The enzyme DES2 (Sphingolipid 4-desaturase/C4-hydroxylase) acts on C16-Dihydroceramide.[1] Unlike DES1, which introduces a double bond, DES2 introduces a hydroxyl group at C4, yielding N-Hexadecanoyl-phytosphingosine .[1]

2.2 Degradation via Alpha-Oxidation

A critical, often overlooked aspect of phytoceramide metabolism is its degradation.[1] Unlike sphingosine, which degrades to even-chain fatty acids, phytosphingosine degradation yields odd-chain fatty acids .[1][7][8][9]

  • Phytoceramide is hydrolyzed by ceramidase to Phytosphingosine.[1]

  • Phytosphingosine is phosphorylated (SphK) and cleaved by S1P Lyase (SGPL1) to yield 2-hydroxyhexadecanal .[1][8]

  • This undergoes oxidation to 2-hydroxypalmitic acid , which enters the

    
    -oxidation pathway to produce Pentadecanoic acid (C15:0) .[1][8]
    

CeramideNP_Metabolism cluster_enzymes Serine L-Serine + Palmitoyl-CoA KDS 3-Ketosphinganine Serine->KDS Condensation Sphinganine Sphinganine KDS->Sphinganine Reductase C16_DHCer C16-Dihydroceramide Sphinganine->C16_DHCer + C16-CoA Sphinganine->C16_DHCer CerS5/6 CerNP N-Hexadecanoyl-phytosphingosine (Ceramide NP) C16_DHCer->CerNP C16_DHCer->CerNP DES2 PhytoSph Phytosphingosine CerNP->PhytoSph CerNP->PhytoSph Ceramidase H_Aldehyde 2-Hydroxyhexadecanal PhytoSph->H_Aldehyde PhytoSph->H_Aldehyde SphK / SGPL1 OddChainFA Pentadecanoic Acid (C15:0) H_Aldehyde->OddChainFA H_Aldehyde->OddChainFA Alpha-Ox SPT SPT CerS CerS5 / CerS6 (N-Acylation) DES2 DES2 (C4-Hydroxylase) CDase Ceramidase Lyase SGPL1 (Lyase) AlphaOx Alpha-Oxidation

Figure 1: Biosynthetic and degradation pathway of Ceramide NP.[1][10][6][8][9] Note the critical role of DES2 in converting Dihydroceramide to Phytoceramide.

Physiological Mechanics: The Barrier Function

In drug development, particularly for dermatological applications (e.g., Atopic Dermatitis, Psoriasis), Ceramide NP is not merely a lipid; it is a structural reagent.[11]

The Orthorhombic Lattice: Healthy stratum corneum lipids are organized into lamellar sheets. The C16 chain length of the N-acyl group, combined with the phytosphingosine head, facilitates a very tight lateral packing known as the orthorhombic phase .

  • Mechanism: The three hydroxyl groups of the phytosphingosine base form a robust hydrogen bond network with adjacent ceramides and water molecules.

  • Pathology: In Atopic Dermatitis, there is a specific deficiency in phytosphingosine-based ceramides.[1] Replacing these with standard sphingosine-ceramides results in a shift from the tight orthorhombic packing to a looser hexagonal packing, increasing Transepidermal Water Loss (TEWL) and permeability to allergens.[1]

Analytical Methodologies: LC-MS/MS Quantification[1][6][16]

Quantifying N-Hexadecanoyl-phytosphingosine requires separating it from its dihydroceramide precursor (which differs only by the C4 hydroxyl vs. hydrogen) and standard ceramide (C4-C5 double bond).[1]

4.1 Sample Preparation (Modified Bligh & Dyer)

Standard lipid extraction must be adjusted to ensure recovery of the more polar phytoceramides.

  • Homogenization: Tissue/cells in PBS.

  • Extraction: Add Chloroform:Methanol (1:2 v/v). Vortex 1 min.

  • Phase Separation: Add Chloroform and Water to reach final ratio 1:1:0.9.

  • Recovery: Collect lower organic phase.[1] Crucial: Re-extract the aqueous phase once more to capture polar phytoceramides.

  • Drying: Evaporate under Nitrogen (

    
    ).[1][12] Reconstitute in MeOH:Formic Acid (99:1).
    
4.2 LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8

    
    m).
    
  • Mobile Phase A: 5mM Ammonium Formate in Water/Methanol (50:50) + 0.1% Formic Acid.[1]

  • Mobile Phase B: 5mM Ammonium Formate in Methanol/Isopropanol (50:50) + 0.1% Formic Acid.[1]

  • Ionization: ESI Positive Mode.

MRM Transitions (Multiple Reaction Monitoring): Phytoceramides typically undergo a water loss or cleavage of the sphingoid base.

AnalytePrecursor Ion (m/z)

Product Ion (m/z)Collision Energy (eV)Note
Ceramide NP (C16) 556.5 264.3 25-30Characteristic LCB fragment
Ceramide NP (C16) 556.5538.515-20Water loss

IS (C12-Ceramide) 482.5264.325Internal Standard

Note: The 264.3 fragment corresponds to the phytosphingosine base minus two water molecules, a standard signature for phytoceramides.

Analytical_Workflow Sample Biological Sample (Skin/Plasma) Extraction Liquid Extraction (CHCl3:MeOH) Sample->Extraction Separation HPLC Separation (C18 Column) Extraction->Separation Reconstitute Ionization ESI (+) Source [M+H]+ 556.5 Separation->Ionization Gradient Elution Detection MS/MS (MRM) Transition: 264.3 Ionization->Detection Fragmentation Data Quantification (Peak Area Ratio) Detection->Data

Figure 2: LC-MS/MS Workflow for targeted quantification of Ceramide NP.[1]

References
  • Mizutani, Y., et al. (2004).[2] Identification of the human sphingolipid C4-hydroxylase, hDES2, and its up-regulation during keratinocyte differentiation.[1][2] FEBS Letters. Link

  • Kondo, N., et al. (2014).[9] Identification of the phytosphingosine metabolic pathway leading to odd-numbered fatty acids. Nature Communications.[1] Link

  • Bouwstra, J.A., et al. (2003). Structure of the skin barrier and its modulation by vesicular formulations. Progress in Lipid Research. Link

  • Masukawa, Y., et al. (2008). Characterization of overall ceramide species in human stratum corneum. Journal of Lipid Research. Link

  • Cayman Chemical. (n.d.).[1] C16 Phytoceramide Product Information & Physical Properties. Link[1]

Sources

N-Hexadecanoyl-phytosphingosine: Signal Transduction and Metabolic Integration

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Cell Biology and Lipidomics[1]

Executive Summary

N-Hexadecanoyl-phytosphingosine (also known as C16-Phytoceramide or Ceramide NP) is a distinct sphingolipid comprising a phytosphingosine base coupled to a palmitic acid (C16) tail via an amide linkage.[1] While historically categorized merely as a structural architect of the stratum corneum permeability barrier, contemporary lipidomics has reclassified it as a potent bioactive signaling molecule.

This guide dissects the dual functionality of C16-phytoceramide: its role as a membrane domain organizer (lipid rafts) and its metabolic integration into nuclear signaling pathways (PPAR modulation).[1] We provide validated protocols for its solubilization and quantification, bridging the gap between theoretical lipid signaling and bench-side application.

Part 1: Molecular Architecture & Physicochemical Properties[1]

The signaling potential of N-Hexadecanoyl-phytosphingosine is dictated by its unique topology. Unlike the canonical sphingosine backbone (which contains a trans-4,5-double bond), the phytosphingosine backbone possesses a saturated chain with a hydroxyl group at the C4 position.[2]

FeatureStructural DetailBiological Consequence
Backbone 1,3,4-trihydroxy (Phytosphingosine)The C4-OH group enables additional hydrogen bonding with polar headgroups of adjacent lipids.[1] This creates "super-rigid" gel phases in membranes, effectively clustering receptors into signaling platforms.
N-Acyl Chain C16:0 (Palmitic Acid)The C16 chain length is optimal for interdigitating with the opposing leaflet of the lipid bilayer, coupling the inner and outer membrane leaflets. This is critical for transmembrane signal propagation.
Phase Behavior High Melting Point (>90°C)In physiological conditions, C16-phytoceramide exists in a solid-ordered (

) phase, segregating from fluid phospholipids to form Ceramide-Enriched Domains (CEDs) .

Part 2: Signal Transduction Mechanisms[1]

C16-Phytoceramide signaling operates via two distinct modes: Biophysical Clustering (at the membrane) and Metabolic Modulation (nuclear/cytosolic).[1]

Pathway A: The Membrane Raft & Kinase Modulation

In mammalian cells (specifically keratinocytes and fibroblasts), C16-phytoceramide accumulation alters the biophysical properties of lipid rafts.

  • Receptor Clustering: The rigid domains formed by C16-phytoceramide trap and cluster death receptors (e.g., Fas/CD95) and growth factor receptors.

  • PKC Inhibition: High levels of phytoceramides have been shown to inhibit Protein Kinase C (PKC-

    
    ), a key regulator of proliferation.[1] By suppressing PKC, C16-phytoceramide shifts the cell from a proliferative state to a differentiation state.
    
  • PP2A Activation: Ceramide-enriched domains recruit and activate Protein Phosphatase 2A (PP2A), which dephosphorylates survival factors (like Akt/PKB), promoting apoptosis or cell cycle arrest under stress.[1]

Pathway B: The PPAR Nuclear Signaling Axis

Recent evidence links phytosphingosine-based ceramides to the Peroxisome Proliferator-Activated Receptors (PPARs).[1]

  • Mechanism: Intracellular ceramidases (e.g., YPC1 in yeast, ACERs in mammals) hydrolyze C16-phytoceramide to release free Phytosphingosine .

  • Action: Free phytosphingosine acts as a ligand or activator for PPAR-

    
      and PPAR- 
    
    
    
    .[1]
  • Outcome: Translocation of PPARs to the nucleus, heterodimerization with RXR, and transcription of genes regulating barrier repair (Filaggrin, Loricrin) and anti-inflammatory cytokines.

Visualization: The Dual-Mode Signaling Network

The following diagram illustrates the bifurcation between membrane-based signaling and nuclear signaling.

G cluster_membrane Plasma Membrane (Lipid Rafts) cluster_cyto Cytosol / Metabolism cluster_nucleus Nucleus C16_PC C16-Phytoceramide (Accumulation) Rafts Ceramide-Enriched Domains (CEDs) C16_PC->Rafts Stabilizes Ceramidase Alkaline Ceramidase (ACER/YPC1) C16_PC->Ceramidase Hydrolysis PKC PKC-alpha (Active) Rafts->PKC Inhibits PP2A PP2A (Phosphatase) Rafts->PP2A Recruits/Activates PhytoSph Free Phytosphingosine Ceramidase->PhytoSph Releases PPAR PPAR-gamma / RXR Complex PhytoSph->PPAR Ligand Activation Genes Differentiation Genes (FLG, LOR) PPAR->Genes Transcription

Caption: Dual signaling mechanism showing membrane domain stabilization (left) and metabolic conversion to nuclear ligands (right).[1]

Part 3: Experimental Protocols

Protocol 1: Solubilization for Cellular Delivery

N-Hexadecanoyl-phytosphingosine is extremely hydrophobic.[1] Adding it directly to cell media will result in precipitation and null data.[1] You must use a BSA-Complexing method.

Reagents:

  • N-Hexadecanoyl-phytosphingosine (purity >99%).[1]

  • Fatty Acid-Free Bovine Serum Albumin (BSA).[1]

  • Ethanol (absolute).[1]

  • PBS (calcium/magnesium-free).[1]

Step-by-Step:

  • Stock Solution: Dissolve C16-phytoceramide in ethanol at 5 mM . Sonicate in a water bath at 45°C for 10 minutes until perfectly clear.

  • BSA Preparation: Prepare a 2% (w/v) BSA solution in PBS. Filter sterilize (0.22 µm).

  • Complexing:

    • Heat the BSA solution to 37°C.

    • While vortexing the BSA solution vigorously, add the ethanolic lipid stock dropwise to reach a final lipid concentration of 100 µM .

    • Critical: The final ethanol concentration must remain < 2% to avoid solvent toxicity.[1]

  • Equilibration: Incubate the mixture at 37°C for 30 minutes with continuous shaking to allow the lipid to bind the hydrophobic pocket of albumin.

  • Treatment: Dilute this 100 µM stock into cell culture media to the desired working concentration (typically 1–10 µM).

Protocol 2: LC-MS/MS Quantification

To validate signaling, you must quantify the intracellular accumulation of the lipid.

Workflow:

  • Extraction:

    • Pellet

      
       cells.[1] Wash with cold PBS.[1]
      
    • Add 500 µL Methanol/Chloroform (2:1 v/v) containing C17-Phytoceramide (Internal Standard, 10 pmol).[1]

    • Vortex 1 min; Incubate 37°C for 15 min; Centrifuge 12,000 x g for 5 min.

    • Collect supernatant.[1] Dry under

      
       gas.
      
    • Reconstitute in 100 µL Methanol/Formic Acid (99:1).

  • Chromatography (HILIC Mode):

    • Column: Hydrophilic Interaction Liquid Chromatography (e.g., Kinetex HILIC, 2.1 x 100mm).

    • Mobile Phase A: Acetonitrile (97%) + 5mM Ammonium Formate + 0.2% Formic Acid.[1]

    • Mobile Phase B: Water + 5mM Ammonium Formate + 0.2% Formic Acid.[1]

    • Gradient: Isocratic or shallow gradient favoring high organic content.[1]

  • Mass Spectrometry Settings (MRM):

    • Ionization: ESI Positive Mode.

    • Transitions:

      • Target (C16-Phyto): Precursor 584.6

        
        
        
        
        
        Product 264.3 (Sphingoid base fragment).[1]
      • ISTD (C17-Phyto): Precursor 598.6

        
        
        
        
        
        Product 278.3 .

Part 4: Drug Development Implications[1]

The "Ceramide Deficit" Hypothesis

In Atopic Dermatitis and Psoriasis, there is a specific deficiency in phytosphingosine-based ceramides (Ceramide NP, AP).

  • Therapeutic Goal: Exogenous delivery of C16-phytoceramide does not just "patch" the wall; it reactivates the PPAR-

    
     differentiation pathway described above, forcing keratinocytes to normalize their maturation.
    
Cancer Therapeutics

While C16-phytoceramide promotes survival/differentiation in normal keratinocytes, it can induce anoikis (detachment-induced death) in metastatic cells by hyper-rigidifying the membrane and preventing integrin signaling.[1]

  • Strategy: Liposomal formulations of C16-phytoceramide are being investigated to sensitize chemotherapy-resistant tumors by altering mitochondrial outer membrane permeability (MOMP).[1]

References

  • Distinct Signaling Roles of Ceramide Species in Yeast Revealed Through Systematic Perturbation and Systems Biology Analyses. Source: National Institutes of Health (NIH) / Science Signaling Link:[Link]

  • Phytosphingosine Stimulates the Differentiation of Human Keratinocytes and Inhibits TPA-Induced Inflammatory Epidermal Hyperplasia. Source: Journal of Investigative Dermatology / NIH Link:[Link]

  • Identification of C18:1-Phytoceramide as the Candidate Lipid Mediator for Hydroxyurea Resistance in Yeast. Source: Journal of Biological Chemistry Link:[Link][1]

  • Phytosphingosine derivatives ameliorate skin inflammation by inhibiting NF-κB and JAK/STAT signaling. Source:[1][3] PLOS ONE / NIH Link:[1][Link]

Sources

The Definitive Guide to N-acyl-phytosphingosine Nomenclature & Analysis

[1]

Executive Summary

For researchers in lipidomics and barrier function, N-acyl-phytosphingosine represents a critical variable in experimental reproducibility.[1] Often obscured by conflicting naming conventions—ranging from the legacy "Ceramide 3" to the structural "Ceramide NP"—this molecule is the structural anchor of the stratum corneum’s lipid lamellae.[2]

This guide dismantles the nomenclature ambiguity surrounding phytosphingosine-based ceramides. It provides a unified translation layer between IUPAC, Motta, and INCI systems, and establishes a self-validating analytical protocol using LC-MS/MS to ensure you are working with the correct stereoisomer.[1]

Part 1: Structural Foundations

The Core Architecture

To understand the nomenclature, one must first isolate the Long-Chain Base (LCB). N-acyl-phytosphingosine is defined by the presence of phytosphingosine (4-hydroxysphinganine) as the backbone, rather than sphingosine or sphinganine.[1]

  • Chemical Definition: An N-acylated derivative of (2S, 3S, 4R)-2-amino-1,3,4-octadecanetriol.[1]

  • Shorthand Notation: t18:0/xx:y

    • t = trihydroxy (phytosphingosine base).[1]

    • 18:0 = 18 carbons, 0 double bonds in the LCB.

    • xx:y = Fatty acid chain length and unsaturation.[1]

The Stereochemistry Trap

The biological activity of N-acyl-phytosphingosine is strictly dependent on its stereochemistry.[1]

  • Endogenous (Human/Yeast): D-ribo-phytosphingosine (2S, 3S, 4R ).[1]

  • Synthetic Impurities: Many commercial "Ceramide 3" reagents are racemic mixtures or contain the L-lyxo isomer.[1]

  • Impact: Only the (2S, 3S, 4R) configuration properly aligns within the orthorhombic lipid lattice of the skin barrier.

Part 2: The Nomenclature Labyrinth (The Rosetta Stone)

The industry has shifted from an arbitrary numbering system (Old INCI) to a structural acronym system (Motta/New INCI).

The Motta System (Current Standard)

This system describes the molecule based on two components: the Fatty Acid (FA) and the Sphingoid Base (SB) .

CodeComponent TypeSpecific Structure
N Fatty AcidN on-hydroxy fatty acid (e.g., Stearic acid)
A Fatty AcidA lpha-hydroxy fatty acid
O Fatty AcidO mega-hydroxy fatty acid
P Sphingoid BaseP hytosphingosine (t18:[1][3]0)

Therefore:

  • N on-hydroxy FA + P hytosphingosine = Ceramide NP [1]

  • A lpha-hydroxy FA + P hytosphingosine = Ceramide AP [1]

Comparative Nomenclature Table
Structural ClassMotta / New INCIOld INCI (Legacy)IUPAC / Chemical NameShorthand
N-acyl-phytosphingosineCeramide NP Ceramide 3N-stearoyl-phytosphingosine (if C18 FA)t18:0/18:0

-OH-N-acyl-phytosphingosine
Ceramide AP Ceramide 6-IIN-(2-hydroxystearoyl)-phytosphingosinet18:0/h18:0
Esterified

-OH-N-acyl-phytosphingosine
Ceramide EOP Ceramide 9 (sometimes Cer 1*)N-(30-linoleoyloxy-triacontanoyl)-phytosphingosinet18:0/30:0(w-Lin)

*Note: Historically, "Ceramide 1" often referred broadly to EOS (Sphingosine base), but early literature sometimes conflated EOP/EOS classes. Always verify by structure, not number.

Part 3: Visualization of Nomenclature Logic

The following diagram illustrates the decision tree for correctly naming these compounds based on their chemical structure.

CeramideNomenclatureStartInput StructureCheckBaseIdentify Sphingoid BaseStart->CheckBasePhytoPhytosphingosine(3 -OH groups, t18:0)CheckBase->Phytot18:0SphingoSphingosine(2 -OH, 1 double bond, d18:1)CheckBase->Sphingod18:1 (Not Phyto)CheckFAIdentify Fatty AcidPhyto->CheckFANonOHNon-Hydroxy FA(Saturated/Unsat)CheckFA->NonOHAlphaOHAlpha-Hydroxy FACheckFA->AlphaOHOmegaOHOmega-Hydroxy FA(Esterified)CheckFA->OmegaOHResultNPCeramide NP(Old: Ceramide 3)NonOH->ResultNPResultAPCeramide AP(Old: Ceramide 6-II)AlphaOH->ResultAPResultEOPCeramide EOP(Old: Ceramide 9)OmegaOH->ResultEOP

Caption: Logical flow for deriving the correct INCI/Motta name from the chemical structure of phytosphingosine-based ceramides.

Part 4: Analytical Validation (Self-Validating Protocol)

Trusting the label is insufficient for high-stakes drug development.[1] You must validate the identity using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

The Fragmentation Fingerprint

N-acyl-phytosphingosines exhibit a distinct fragmentation pattern in positive ion mode (ESI+).

  • Precursor Ion: [M+H]+ (e.g., m/z 684.6 for C18-Ceramide NP).[1]

  • Primary Transition: Loss of water [M+H - H2O]+.[1]

  • Signature Fragment (The Validator): The cleavage of the amide bond yields the Long-Chain Base (LCB) ion minus two water molecules.

    • For Phytosphingosine (t18:0), this signature ion is m/z 282.3 .

    • Note: If you see m/z 264.3, you likely have a Sphingosine (d18:1) contaminant (Ceramide NS), not NP.

Step-by-Step LC-MS/MS Protocol
  • Sample Preparation:

    • Dissolve lipid film in Chloroform/Methanol (2:1).[1]

    • Internal Standard: Use C12-Ceramide NP (non-physiological chain length) to normalize ionization efficiency.[1]

  • LC Separation:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm).

    • Mobile Phase A: 5mM Ammonium Formate in Water/Methanol (50:50).[1]

    • Mobile Phase B: 5mM Ammonium Formate in Isopropanol/Methanol (50:50).

    • Why? Ammonium formate facilitates protonation [M+H]+.[1]

  • MS Settings (MRM Mode):

    • Target: Ceramide NP (C18 fatty acid).[1][4]

    • Q1 Mass: 684.6

    • Q3 Mass: 282.3 (Quantifier), 264.3 (Qualifier).

    • Collision Energy: 25-35 eV.[1]

Visualizing the Fragmentation Pathway

MSFragmentationParentPrecursor Ion [M+H]+(N-stearoyl-phytosphingosine)m/z ~684.6Step1Loss of H2O[M+H - 18]Parent->Step1-H2OStep2Amide Bond Cleavage(Loss of Fatty Acid)Step1->Step2Collision Induced DissociationLCBIonPhytosphingosine Ion(t18:0 - 2H2O)m/z 282.3Step2->LCBIonCharacteristic for NP/APFalsePositiveSphingosine Ion(d18:1 - 2H2O)m/z 264.3Step2->FalsePositiveIndicates Contamination (NS)

Caption: MS/MS fragmentation pathway. The m/z 282.3 ion confirms the presence of the phytosphingosine base, distinguishing it from sphingosine-based analogs.

References

  • Personal Care Products Council. (2014).[1] INCI Nomenclature Conventions for Ceramides (Motta System).[1][5][6] [Link]

  • Lipid Maps Structure Database. (2025).[1] Ceramide Nomenclature and Classification.[1][3][7][8] [Link]

  • CosIng (European Commission). (2025).[1] Ceramide NP Ingredient Profile and Regulation.[1][7][8] [Link]

  • Motta, S., et al. (1993). Ceramide composition of the psoriatic scale. Biochimica et Biophysica Acta (BBA).[1] (Foundational text for the N/A/O + S/P/H system). [Link]

  • Farwanah, H., et al. (2005). Ceramide profiles of the uninvolved skin in atopic dermatitis and psoriasis are comparable to those of healthy skin. (Validation of LC-MS/MS fragmentation patterns for phytosphingosine). [Link]

Methodological & Application

Synthesis of N-Hexadecanoyl-phytosphingosine for research use

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Synthesis of N-Hexadecanoyl-phytosphingosine for Research Use

Introduction: The Significance of N-Hexadecanoyl-phytosphingosine (Ceramide NP)

N-Hexadecanoyl-phytosphingosine, a member of the ceramide family known as Ceramide NP, is a vital lipid molecule essential for mammalian skin barrier function.[1][2] Ceramides are composed of a sphingoid base (in this case, phytosphingosine) linked to a fatty acid (hexadecanoic acid, or palmitic acid) via an amide bond.[3] Phytosphingosine-based ceramides are crucial for maintaining the structural integrity of the stratum corneum, the outermost layer of the epidermis.[2][4] They play a key role in preventing transepidermal water loss (TEWL) and protecting the skin from environmental stressors.[1][5]

A deficiency in specific ceramides, including Ceramide NP, is linked to various skin conditions such as atopic dermatitis and psoriasis, highlighting their importance in skin health and disease.[6] Consequently, chemically synthesized, high-purity N-Hexadecanoyl-phytosphingosine is an indispensable tool for researchers in dermatology, cosmetology, and cell biology. It serves as an analytical standard, a component in artificial skin barrier models, and a bioactive molecule for studying cellular signaling pathways, including apoptosis and cell differentiation.[7][8]

This document provides a detailed, field-proven protocol for the chemical synthesis of N-Hexadecanoyl-phytosphingosine. We will focus on a robust and widely applicable method: carbodiimide-mediated amide coupling. The causality behind each step, from reagent selection to final purification, is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Principle of Synthesis: Carbodiimide-Mediated Amide Coupling

The formation of the amide bond between the primary amine of phytosphingosine and the carboxylic acid of hexadecanoic acid is not spontaneous and requires activation of the carboxyl group. Carbodiimide chemistry is a cornerstone of amide bond formation in organic synthesis, particularly in peptide and lipid chemistry.[9][10]

The most common method involves using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). The mechanism proceeds as follows[11][12][13]:

  • Activation: The carboxylic acid (Hexadecanoic Acid) attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack: This unstable intermediate is susceptible to nucleophilic attack by the primary amine of phytosphingosine.

  • Amide Bond Formation: The amine attacks the activated carbonyl carbon, forming the desired amide bond and releasing a water-soluble urea byproduct.

To improve efficiency and minimize side reactions, such as the rearrangement of the O-acylisourea into an unreactive N-acylurea, a coupling additive like N-hydroxysuccinimide (NHS) is often included.[11][13] NHS rapidly converts the O-acylisourea into a more stable, yet still highly reactive, NHS-ester. This semi-stable intermediate then reacts cleanly with the amine to yield the final product.

Reaction_Pathway cluster_reactants Reactants cluster_reagents Coupling Reagents cluster_products Products Phytosphingosine Phytosphingosine (Amine Source) Ceramide N-Hexadecanoyl- phytosphingosine (Target Ceramide) Phytosphingosine->Ceramide + Nucleophilic Attack Hexadecanoic_Acid Hexadecanoic Acid (Carboxyl Source) EDC EDC (Carbodiimide) Hexadecanoic_Acid->EDC intermediate Reactive O-acylisourea / NHS Ester Hexadecanoic_Acid->intermediate Activation NHS NHS (Activator) EDC->NHS + EDC->intermediate Activation NHS->intermediate Byproduct Soluble Urea Byproduct Ceramide->Byproduct + intermediate->Phytosphingosine intermediate->Ceramide

Caption: General reaction scheme for EDC/NHS-mediated synthesis.

Materials and Equipment

All reagents should be of high purity (≥98%) and solvents should be anhydrous unless otherwise specified.

Category Item Purpose
Reactants D-erythro-PhytosphingosineSphingoid base (amine source)
Hexadecanoic Acid (Palmitic Acid)Fatty acid (carboxyl source)
Coupling Reagents 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC)Activates the carboxylic acid
N-hydroxysuccinimide (NHS)Stabilizes the activated intermediate
Solvents Dichloromethane (DCM), AnhydrousPrimary reaction solvent
N,N-Dimethylformamide (DMF), AnhydrousCo-solvent to aid solubility
Ethyl Acetate (EtOAc)Extraction & Chromatography
HexaneChromatography
Methanol (MeOH)Sample preparation
Work-up Reagents 5% Hydrochloric Acid (HCl) solutionTo remove unreacted EDC and basic impurities
Saturated Sodium Bicarbonate (NaHCO₃) solutionTo remove unreacted acid and NHS
Saturated Sodium Chloride (NaCl) solution (Brine)To wash the organic layer
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Drying agent
Purification Silica Gel (230-400 mesh)Stationary phase for column chromatography
Analysis TLC Plates (Silica gel 60 F₂₅₄)Reaction monitoring
Deuterated Chloroform (CDCl₃) & Deuterated Methanol (MeOD)NMR solvents
Equipment Round-bottom flasks, Magnetic stirrer & stir barsReaction vessel
Inert atmosphere setup (Nitrogen or Argon balloon)Prevents side reactions with moisture
Separatory funnel, Glass column for chromatographyWork-up and purification
Rotary evaporatorSolvent removal
High-vacuum pumpDrying the final product
Analytical balance, Spatulas, GlasswareGeneral lab equipment

Detailed Experimental Protocol

This protocol is designed for a ~1 mmol scale synthesis. Quantities can be adjusted proportionally.

Experimental_Workflow A 1. Reagent Solubilization Dissolve Phytosphingosine, Hexadecanoic Acid, and NHS in DCM/DMF B 2. Reaction Initiation Cool to 0°C, add EDC A->B C 3. Reaction Warm to RT, stir for 12-24h under inert atmosphere B->C D 4. Monitoring Check progress with TLC C->D D->C Reaction incomplete E 5. Quenching & Dilution Add water, dilute with EtOAc D->E Reaction complete F 6. Aqueous Work-up Wash with 5% HCl, NaHCO₃, Brine E->F G 7. Drying & Concentration Dry with Na₂SO₄, concentrate in vacuo F->G H 8. Purification Silica gel column chromatography G->H I 9. Product Isolation Combine pure fractions, evaporate solvent H->I J 10. Final Product Dry under high vacuum I->J K 11. Characterization Confirm identity and purity (TLC, LC-MS, NMR) J->K

Caption: Step-by-step experimental workflow for the synthesis.

Step 1: Reagent Preparation and Setup

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine D-erythro-Phytosphingosine (317 mg, 1.0 mmol), Hexadecanoic Acid (282 mg, 1.1 mmol, 1.1 eq), and N-hydroxysuccinimide (NHS) (138 mg, 1.2 mmol, 1.2 eq).

  • Add a solvent mixture of anhydrous Dichloromethane (DCM, 20 mL) and anhydrous N,N-Dimethylformamide (DMF, 5 mL). Causality: DCM is an excellent non-protic solvent for this reaction. DMF is added as a co-solvent because phytosphingosine has limited solubility in pure DCM; it ensures all reactants are fully dissolved for a homogenous reaction.

  • Stir the mixture at room temperature until all solids are completely dissolved.

  • Flush the flask with an inert gas (Nitrogen or Argon) and maintain a positive pressure using a balloon.

Step 2: Reaction Initiation

  • Cool the flask to 0°C in an ice-water bath.

  • In a separate vial, dissolve EDC hydrochloride (288 mg, 1.5 mmol, 1.5 eq) in 5 mL of anhydrous DCM.

  • Add the EDC solution dropwise to the stirring reaction mixture over 5 minutes. Causality: Adding EDC at 0°C helps to control the initial exothermic reaction and minimizes the formation of side products.

  • Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

Step 3: Reaction and Monitoring

  • Let the reaction stir at room temperature for 12-24 hours.

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

    • Mobile Phase: A mixture of DCM:Methanol (e.g., 95:5 or 90:10 v/v) is a good starting point.

    • Visualization: Use a potassium permanganate stain or charring solution, as the product is not UV-active.

    • Observation: The starting phytosphingosine (polar, low Rf) and hexadecanoic acid spots should diminish, while a new, less polar product spot (higher Rf) appears. The reaction is complete when the phytosphingosine spot is no longer visible.

Step 4: Work-up and Extraction

  • Once the reaction is complete, quench it by adding 20 mL of deionized water.

  • Transfer the mixture to a separatory funnel and dilute with 50 mL of Ethyl Acetate (EtOAc).

  • Wash the organic layer sequentially with:

    • 2 x 30 mL of 5% HCl solution. Causality: This removes the water-soluble urea byproduct and any unreacted EDC.

    • 2 x 30 mL of saturated NaHCO₃ solution. Causality: This removes unreacted hexadecanoic acid and NHS.

    • 1 x 30 mL of brine (saturated NaCl solution). Causality: This removes residual water and aids in phase separation.

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as a waxy solid.

Step 5: Purification by Column Chromatography

  • Prepare a silica gel column using a slurry of silica in a non-polar solvent like hexane.

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the dried silica-adsorbed product onto the column.

  • Elute the column using a gradient of increasing polarity, starting with a mixture like Hexane:EtOAc (e.g., 1:1) and gradually increasing the polarity by adding more EtOAc, followed by a DCM:Methanol gradient (e.g., starting from 100:0 to 95:5). Causality: The gradient elution first removes non-polar impurities, and the target ceramide, being moderately polar, will elute as the solvent polarity increases.

  • Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Evaporate the solvent from the combined pure fractions to yield N-Hexadecanoyl-phytosphingosine as a white to off-white waxy solid.

Step 6: Final Product Handling

  • Dry the purified product under high vacuum for several hours to remove any residual solvent.

  • Determine the final yield. A typical yield for this reaction is in the range of 60-80%.

  • Store the final product at -20°C under an inert atmosphere to prevent degradation.

Product Characterization

Validation of the final product's identity and purity is critical.

Analytical Technique Expected Result
Molecular Formula C₃₄H₆₉NO₄
Molecular Weight 555.93 g/mol
Mass Spectrometry (ESI+) Expected [M+H]⁺ at m/z ≈ 556.9, [M+Na]⁺ at m/z ≈ 578.9
¹H NMR (CDCl₃/MeOD mix) Characteristic peaks: Amide proton (NH), vinyl protons if sphingosine were used (absent here), multiple methylene (-CH₂-) signals from the long alkyl chains, and methine (-CH-) and methylene (-CH₂OH) signals from the phytosphingosine headgroup.
¹³C NMR (CDCl₃/MeOD mix) Characteristic peaks: Amide carbonyl (~174 ppm), carbons of the phytosphingosine backbone (~50-75 ppm), and multiple aliphatic carbons from the acyl and sphingoid chains (~14-35 ppm).
Purity (by LC-MS/HPLC) ≥98%

Analytical Note: Due to the waxy, lipidic nature of ceramides, obtaining high-resolution NMR spectra can be challenging. Using a mixture of deuterated solvents like CDCl₃ and MeOD, and slightly warming the sample, can improve spectral quality.[14]

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of N-Hexadecanoyl-phytosphingosine (Ceramide NP) for research purposes. By employing a well-established EDC/NHS coupling strategy, researchers can produce high-purity material suitable for a wide range of applications in skin biology and lipid research. The detailed explanation of the chemical principles and step-by-step instructions for synthesis, purification, and characterization ensures that this protocol is both educational and highly reproducible.

References

  • Subirós-Funosas, R., et al. (2011). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters. Available at: [Link]

  • Oreate AI Blog. (2026, February 17). The Art of Amide Bond Formation: Connecting Molecules With Precision. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Smedes, F., et al. (2011). Profiling and Characterizing Skin Ceramides Using Reversed-Phase Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Cremesti, A. E., & Fischl, A. S. (2000). Current methods for the identification and quantitation of ceramides: an overview. Lipids. Available at: [Link]

  • Cosmetics & Toiletries. (2013). Developments in Ceramide Identification, Synthesis, Function and Nomenclature. Retrieved from [Link]

  • Aapptec. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Kim, M., et al. (2022). Exogenous Ceramide Serves as a Precursor to Endogenous Ceramide Synthesis and as a Modulator of Keratinocyte Differentiation. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (2025, August 5). Ceramide analysis utilizing gas chromatography-mass spectrometry. Retrieved from [Link]

  • Cyberlipid Center. (n.d.). Structure of ceramides - Analysis. Retrieved from [Link]

  • Coderch, L., et al. (2023). The Design and Optimization of Ceramide NP-Loaded Liposomes to Restore the Skin Barrier. Pharmaceutics. Available at: [Link]

  • Wikipedia. (n.d.). Ceramide. Retrieved from [Link]

  • Google Patents. (2014). KR20140096042A - Cosmetic formulation containing n-acyl-phytosphingosine.
  • ScienceDirect. (2024, July 31). Advances in the biosynthesis of tetraacetyl phytosphingosine, a key substrate of ceramides. Retrieved from [Link]

  • Google Patents. (n.d.). METHOD OF SYNTHESISING PHYTOSPHINGOSINE-CONTAINING CERAMIDES AND COSMETIC COMPOSITIONS COMPRISING THEM.
  • National Center for Biotechnology Information. (n.d.). Armillaramide. PubChem Compound Summary for CID 10506988. Retrieved from [Link].

  • ResearchGate. (2026, January 27). Synthesis of 1-Substituted-phytosphingosine: Novel Protection of Phytosphingosine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Highly efficient chemoenzymatic synthesis and facile purification of α-Gal pentasaccharyl ceramide Galα3nLc4βCer. Retrieved from [Link]

  • Google Patents. (n.d.). WO1994010131A1 - Method of synthesising phytosphingosine-containing ceramides and cosmetic compositions comprising them.
  • Nakahara, K., et al. (2017). Phytosphingosine degradation pathway includes fatty acid α-oxidation reactions in the endoplasmic reticulum. Journal of Biological Chemistry. Available at: [Link]

  • MDPI. (2025, March 11). Identification of Phytosphingosine-Based 1-O-Acylceramide in Human Stratum Corneum and Investigation of Its Role in Skin Barrier. Retrieved from [Link]

  • MDPI. (2024, March 13). Considering Phytosphingosine-Based Ceramide Formulations for Atopic Skin Care. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Phytosphingosine Increases Biosynthesis of Phytoceramide by Uniquely Stimulating the Expression of Dihydroceramide C4‐desaturase (DES2) in Cultured Human Keratinocytes. Retrieved from [Link]

Sources

High-Performance Liquid Chromatography for the Separation and Quantification of Phytoceramides: A Guide to Method Development and Application

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

Phytoceramides, plant-derived sphingolipids, are critical components in cosmetics and dermatology for their role in reinforcing the skin's moisture barrier.[1][2] Accurate separation and quantification of these complex lipids are essential for quality control, formulation development, and efficacy studies. This guide provides a comprehensive overview and detailed protocols for the analysis of phytoceramides using High-Performance Liquid Chromatography (HPLC), with a focus on modern techniques coupled with mass spectrometry (LC-MS). We will explore the causality behind chromatographic choices, including Reversed-Phase (RP), Normal-Phase (NP), and Hydrophilic Interaction Liquid Chromatography (HILIC), to empower researchers to develop robust and reliable analytical methods.

Introduction: The Significance of Phytoceramide Analysis

Ceramides are a class of waxy lipid molecules composed of a sphingoid base and a fatty acid.[3][4] Phytoceramides are a specific subclass built on a phytosphingosine backbone, commonly found in plants like wheat, rice, and soybeans.[2][5][6] Their structure, particularly the fatty acid chain length (typically C16-C36), saturation, and hydroxylation, directly influences skin barrier function.[5]

The structural diversity of phytoceramides presents a significant analytical challenge. Dozens of unique species can exist in a single sample, including isomers that are difficult to distinguish.[7] Therefore, high-resolution separation techniques are not just beneficial; they are necessary. HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become the gold standard for ceramide analysis due to its high sensitivity, specificity, and ability to resolve complex lipid mixtures.[8]

This document serves as a practical guide, explaining the fundamental principles and providing validated starting points for method development.

Foundational Principles: Choosing the Right Chromatographic Mode

The separation of phytoceramides hinges on exploiting subtle differences in their physicochemical properties. The choice of HPLC mode is the most critical decision in method development.

  • Reversed-Phase (RP-HPLC): This is the most common mode for separating lipids. It utilizes a nonpolar stationary phase (e.g., C18, C8) and a polar mobile phase. Separation is primarily driven by the hydrophobicity of the fatty acid acyl chain. Longer, more saturated chains interact more strongly with the stationary phase, resulting in longer retention times. RP-HPLC is excellent for resolving phytoceramides based on their chain length and degree of unsaturation.[9][10]

  • Normal-Phase (NP-HPLC): In contrast to RP-HPLC, this mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/isopropanol).[11] NP-HPLC separates lipids based on the polarity of their headgroups.[12] It is highly effective for class separation, distinguishing between non-hydroxylated, α-hydroxylated, and other ceramide classes.[13]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be considered a variation of normal-phase chromatography that uses a polar stationary phase with a partially aqueous mobile phase.[14] This technique is exceptionally powerful for separating lipids by class based on their polar headgroups, often providing better resolution for isomeric species than other techniques.[15][16] For phytoceramides, HILIC is ideal for resolving critical isomers like Cer[NP] (non-hydroxy fatty acid + phytosphingosine) from Cer[AP] (α-hydroxy fatty acid + phytosphingosine).[5]

The logical flow of selecting a chromatographic method can be visualized as follows:

G A Analytical Goal B Separate by Acyl Chain Length & Saturation? A->B  Focus on Hydrophobicity C Separate by Headgroup Polarity (Class Separation)? A->C Focus on Polarity   D Reversed-Phase HPLC (RP-HPLC) B->D  Yes F Resolve Critical Isomers (e.g., NP vs. AP)? C->F  Yes E Normal-Phase HPLC (NP-HPLC) F->E  General Class Separation is Sufficient G Hydrophilic Interaction Chromatography (HILIC) F->G  Yes, High Resolution Needed

Caption: HPLC Mode Selection Workflow.

Experimental Protocols

Protocol 1: Phytoceramide Extraction from Plant Material (e.g., Rice Bran)

This protocol outlines a robust method for extracting total lipids, including phytoceramides, from a plant-based matrix. The use of antioxidants and controlled temperatures is critical to prevent degradation.[5]

Materials:

  • Plant material (e.g., rice bran), finely ground[17]

  • Chloroform (HPLC Grade)

  • Methanol (HPLC Grade)

  • Deionized Water

  • Butylated Hydroxytoluene (BHT)

  • Soxhlet apparatus or homogenizer

  • Rotary evaporator

  • Centrifuge

  • Glass vials

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh 10 g of finely powdered plant material into a flask or beaker.[18]

    • Scientist's Note: Grinding the material increases the surface area, significantly improving extraction efficiency.[17]

  • Solvent Preparation:

    • Prepare a chloroform:methanol (2:1, v/v) extraction solvent.

    • Add BHT to the methanol stock to a final concentration of 0.01% (w/v) to act as an antioxidant, preventing lipid oxidation during the procedure.

  • Extraction:

    • Add 150 mL of the chloroform:methanol solvent to the plant material.

    • For exhaustive extraction, use a Soxhlet apparatus and extract for 6-8 hours.[18] Alternatively, for a faster method, homogenize the mixture for 2-3 minutes at high speed.[19]

    • Scientist's Note: The choice between Soxhlet and homogenization depends on sample throughput and the desired extraction thoroughness. Soxhlet is more time-consuming but generally provides higher recovery.

  • Phase Separation:

    • Filter the extract using Whatman No. 1 filter paper to remove solid plant debris.

    • Add 0.2 volumes of deionized water to the filtrate (e.g., 30 mL water for 150 mL of extract) to induce phase separation.

    • Vortex the mixture vigorously for 1 minute and centrifuge at 2,000 x g for 10 minutes to facilitate a clean separation.

  • Lipid Recovery:

    • Three layers will form: an upper aqueous (methanolic) layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids.

    • Carefully aspirate and discard the upper layer.

    • Using a clean glass pipette, collect the lower chloroform layer, taking care not to disturb the protein disk.

  • Drying and Storage:

    • Dry the collected lipid extract under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

    • Reconstitute the dried lipid film in a known volume of a suitable solvent for HPLC analysis (e.g., methanol or isopropanol).

    • Store the final extract at -80°C until analysis to ensure stability.

Protocol 2: UPLC-MS/MS Analysis of Phytoceramides

This section provides two validated starting methods: a HILIC method for isomer-resolved profiling and a Reversed-Phase method for chain-length-based separation. Coupling with a triple quadrupole or high-resolution mass spectrometer is highly recommended for sensitive and specific quantification.[8][10]

General Workflow Diagram:

G A Lipid Extract (from Protocol 1) B UPLC System (HILIC or RP Column) A->B C Ionization Source (Positive ESI) B->C D Mass Spectrometer (Triple Quadrupole or Q-TOF) C->D E Data Acquisition (MRM or Full Scan) D->E F Data Processing (Quantification & Profiling) E->F

Caption: General UPLC-MS/MS workflow for phytoceramide analysis.

Method A: HILIC for Isomer-Resolved Separation

This method is ideal for accurately quantifying different phytoceramide classes, such as Cer[NP] and Cer[AP].[5]

ParameterRecommended ConditionScientist's Note
UPLC System Waters ACQUITY UPLC I-Class or similarHigh-pressure systems are required to handle small particle size columns (≤1.7 µm) for optimal resolution.
Column Waters ACQUITY BEH Amide (1.7 µm, 2.1 x 100 mm)The amide stationary phase provides excellent retention and selectivity for polar headgroups in HILIC mode.[5][15]
Mobile Phase A Acetonitrile/Isopropanol (95:5) with 10 mM Ammonium Formate & 0.1% Formic AcidHigh organic content is necessary for retention in HILIC. Ammonium formate acts as an adduct-forming agent, improving ionization.[20]
Mobile Phase B Acetonitrile/Isopropanol/Water (50:25:25) with 10 mM Ammonium Formate & 0.1% Formic AcidIncreasing the water content (polar solvent) decreases retention and elutes the analytes.[14]
Flow Rate 0.40 mL/minA moderate flow rate is optimal for resolution and system pressure on a 2.1 mm ID column.
Column Temp. 45 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Injection Vol. 2-5 µLKept low to prevent peak distortion and column overload.
Gradient 0-1 min: 2% B, 1-8 min: 2-50% B, 8-9 min: 50-98% B, 9-10 min: 98% B, 10.1-12 min: 2% B (re-equilibration)A shallow gradient is crucial for resolving closely eluting isomers. A thorough re-equilibration is vital for reproducible retention times.
MS Detector Triple Quadrupole (e.g., Thermo TSQ Altis)Ideal for targeted quantification using Multiple Reaction Monitoring (MRM).[5]
Ionization Positive Electrospray Ionization (ESI+)Ceramides ionize efficiently in positive mode, often as [M+H]+ or [M+NH4]+ adducts.[9]
MRM Transitions Precursor ion: [M+H]+, Product ion: Characteristic long-chain base fragment (e.g., m/z 264 for sphingosine-based ceramides)The specific m/z 264 fragment is a hallmark of many ceramides, providing high specificity.[15]

Method B: Reversed-Phase for Chain-Length Separation

This method is excellent for profiling the distribution of fatty acid chain lengths within a phytoceramide class.[7][21]

ParameterRecommended ConditionScientist's Note
UPLC System Waters ACQUITY UPLC I-Class or similarAs above, a high-pressure system is essential.
Column Waters ACQUITY BEH C18 (1.7 µm, 2.1 x 100 mm) or C8C18 provides strong hydrophobic retention. A C8 column can be used for less retention if phytoceramides are very long-chained.[5][10]
Mobile Phase A Water with 10 mM Ammonium Acetate & 0.1% Formic AcidThe aqueous component of the mobile phase. Additives ensure good ionization and peak shape.
Mobile Phase B Methanol/Acetonitrile (50:50) with 10 mM Ammonium Acetate & 0.1% Formic AcidA strong organic mobile phase to elute the hydrophobic lipids.
Flow Rate 0.5 mL/minSlightly higher flow rates are common in RP-HPLC for lipids.[10]
Column Temp. 50 °CHigher temperatures are often used in lipidomics to improve peak shape and reduce retention of highly hydrophobic species.
Injection Vol. 2-5 µL
Gradient 0-1 min: 80% B, 1-12 min: 80-100% B, 12-15 min: 100% B, 15.1-18 min: 80% B (re-equilibration)A long, shallow gradient is key to separating species that may only differ by one or two methylene groups in their acyl chains.
MS Detector Q-TOF (e.g., Agilent 6500 series) or Triple QuadrupoleA Q-TOF provides high mass accuracy for confident identification, while a triple quad offers superior sensitivity for quantification.[7][22]
Ionization Positive Electrospray Ionization (ESI+)Consistent with best practices for ceramide analysis.[9]

Data Analysis and Validation

  • Quantification: For absolute quantification, a calibration curve should be constructed using certified reference standards for each ceramide class. The use of stable isotope-labeled internal standards (e.g., d7-Cer[NP]) is essential to correct for matrix effects and variations in extraction recovery and ionization efficiency.[5]

  • Validation: A trustworthy protocol must be validated. Key parameters to assess include linearity (R² ≥ 0.99), precision (Intra- and inter-batch CV ≤ 15%), and limit of quantification (LOQ).[5] These metrics ensure that the data generated is accurate and reproducible.

Conclusion

The successful analysis of phytoceramides by HPLC is an achievable but nuanced task that requires a clear understanding of the analytical goals and the underlying chromatographic principles. HILIC-MS/MS offers unparalleled resolution for isomeric classes crucial for skin barrier research, while RP-HPLC-MS/MS remains a robust tool for profiling fatty acid diversity. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently develop and validate methods to characterize these vital lipids in a variety of matrices, from raw plant extracts to finished cosmetic products.

References

  • Shayman, J. A., & Abe, A. (1999). The separation and direct detection of ceramides and sphingoid bases by normal-phase high-performance liquid chromatography and evaporative light-scattering detection. Analytical Biochemistry, 271(1), 90-96. Retrieved from [Link]

  • Waters Corporation. (n.d.). LipidQuan: HILIC-Based LC-MS/MS High-Throughput Targeted Ceramide and Hexosylceramide Screen. Retrieved from [Link]

  • Kashem, M. A., & Liao, W. C. (2010). C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometry. Journal of Chromatographic Science, 48(8), 643–648. Retrieved from [Link]

  • Hoppe, T., Wertz, P. W., & Raith, K. (2013). Developments in Ceramide Identification, Synthesis, Function and Nomenclature. Cosmetics & Toiletries. Retrieved from [Link]

  • Wikipedia. (n.d.). Ceramide. Retrieved from [Link]

  • Lipotype. (n.d.). Ceramide Lipids Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures and nomenclature of human ceramide classes. Retrieved from [Link]

  • Typology. (2023). What should you know about the different classes of ceramide. Retrieved from [Link]

  • Lee, D. G., et al. (2007). Quantitative Analysis of Ceramide III of Saccharomyces cerevisiae by Normal Phase HPLC. Journal of Liquid Chromatography & Related Technologies, 26(4), 577-587. Retrieved from [Link]

  • Balogh, B., et al. (2019). Simultaneous Quantitative Determination of Different Ceramide and Diacylglycerol Species in Cultured Cells by Using Liquid Chromatography. Periodica Polytechnica Chemical Engineering, 64(1), 114-121. Retrieved from [Link]

  • Bell, D. (2020). HILIC and Its Applications for Biotechnology, Part II. LCGC International. Retrieved from [Link]

  • ResearchGate. (n.d.). Mobile phase compositions for ceramide III by normal phase high performance liquid chromatography. Retrieved from [Link]

  • IEEE Xplore. (2002). Separation and detection of ceramides by HPLC followed by evaporative light-scattering detection and thin layer chromatography. Tsinghua Science and Technology, 7(6), 660-664. Retrieved from [Link]

  • t'Kindt, R., et al. (n.d.). Profiling and characterizing skin ceramides using reversed-phase liquid chromatography – quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

  • t'Kindt, R., et al. (2012). Profiling and characterizing skin ceramides using reversed-phase liquid chromatography-quadrupole time-of-flight mass spectrometry. Analytical Chemistry, 84(1), 403-411. Retrieved from [Link]

  • Menshova, R. V., et al. (2023). Phytoceramides from the Marine Sponge Monanchora clathrata: Structural Analysis and Cytoprotective Effects. Marine Drugs, 21(4), 241. Retrieved from [Link]

  • ResearchGate. (n.d.). Ceramide lipids in alive and thermally stressed mussels: an investigation by hydrophilic interaction liquid chromatography-electrospray ionization Fourier transform mass spectrometry. Retrieved from [Link]

  • Oh, M. J., et al. (2017). Novel phytoceramides containing fatty acids of diverse chain lengths are better than a single C18-ceramide N-stearoyl phytosphingosine to improve the physiological properties of human stratum corneum. Clinical, Cosmetic and Investigational Dermatology, 10, 333–341. Retrieved from [Link]

  • Healthline. (2020). Are Phytoceramides Really a “Facelift in a Bottle”? Retrieved from [Link]

  • Džingischová, P., et al. (2016). Comprehensive Identification of Glycosphingolipids in Human Plasma Using Hydrophilic Interaction Liquid Chromatography—Electrospray Ionization Mass Spectrometry. International Journal of Molecular Sciences, 17(11), 1839. Retrieved from [Link]

  • Chirita, R. I., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-828. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Extraction Optimization, UHPLC-Triple-TOF-MS/MS Analysis and Antioxidant Activity of Ceramides from Sea Red Rice Bran. Foods, 11(10), 1431. Retrieved from [Link]

  • Clinikally. (2024). Phytoceramides Unveiled: Miracle Solution or Skincare Myth? Retrieved from [Link]

  • Regulations.gov. (n.d.). Phytoceramides and their Application. Retrieved from [Link]

  • ResearchGate. (n.d.). Profiling and Characterizing Skin Ceramides Using Reversed-Phase Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Retrieved from [Link]

  • Altemimi, A., et al. (2022). Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review. Molecules, 27(15), 5065. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). HPLC Application Notes. Retrieved from [Link]

  • Journal of Medicinal Plants Studies. (2022). Phytochemical analysis of leaf extract of the medicinal plants. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC for Simultaneous Quantification of Total Ceramide, Glucosylceramide, and Ceramide Trihexoside Concentrations in Plasma. Retrieved from [Link]

  • Wiley Analytical Science. (2006). Skinny dipping for ceramides with HPLC. Retrieved from [Link]

  • Mureșan, C. C., et al. (2023). Influence of Sample Preparation/Extraction Method on the Phytochemical Profile and Antimicrobial Activities of 12 Commonly Consumed Medicinal Plants in Romania. Molecules, 28(4), 1845. Retrieved from [Link]

  • ACS Publications. (2011). Profiling and Characterizing Skin Ceramides Using Reversed-Phase Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry. Retrieved from [Link]

  • McGill University Office for Science and Society. (2017). Phytoceramides. Retrieved from [Link]

  • CeraVe Australia. (n.d.). Phytoceramides & Ceramides: What's the difference? Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC separation and ultra sensitive optical quantification of ceramide species applying 7-(diethylamino)coumarin-3-carbonyl azid derivatisation. Retrieved from [Link]

  • van Smeden, J., et al. (2011). LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. Journal of Lipid Research, 52(6), 1211–1221. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues of N-Hexadecanoyl-phytosphingosine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Lipid Formulation & Delivery Subject: N-Hexadecanoyl-phytosphingosine (C16 Ceramide NP) Ticket ID: CER-NP-C16-SOL-001[1][2]

Overview: The "Brick Dust" Challenge

You are likely reading this because your N-Hexadecanoyl-phytosphingosine (Ceramide NP C16) has either refused to dissolve or has "crashed out" of solution into a crystalline precipitate.[1][2]

The Science of the Problem: N-Hexadecanoyl-phytosphingosine is a "brick dust" molecule.[1][2] It possesses a high melting point and extreme lipophilicity (LogP ~12.2).[2] Its structure consists of a rigid phytosphingosine backbone capable of forming extensive intermolecular hydrogen bond networks (via its 3 hydroxyl groups and amide linkage), combined with a saturated C16 fatty acid tail that promotes tight Van der Waals packing.

To solubilize it, you must overcome two thermodynamic barriers simultaneously:

  • Lattice Energy: You must break the hydrogen bond network between headgroups.

  • Hydrophobic Effect: You must solvate the long aliphatic chains.

This guide provides the thermodynamic workarounds required to manipulate this molecule effectively.

Module 1: Solubility & Solvent Systems

Core Directive: Do not use single solvents. Ceramide NP requires a binary solvent system: a polar protic solvent to disrupt hydrogen bonding and a non-polar solvent to solubilize the tails.

Validated Solvent Systems
Solvent SystemRatio (v/v)Solubility Limit (Est.)ApplicationTechnical Note
Chloroform : Methanol 2:1 > 10 mg/mLStock SolutionsGold Standard. Breaks H-bonds (MeOH) and solvates tails (CHCl3).[1][2]
THF : Methanol 9:1 ~ 5 mg/mLHPLC / AnalysisGood alternative if Chloroform is restricted.[2]
Ethanol (Absolute) 100% < 2 mg/mLTopical / CosmeticRequires Heat (>50°C). Unstable at RT (precipitates).[1][2]
DMSO 100% VariableBiological AssaysNot Recommended. High viscosity and difficulty removing solvent make it poor for lipid films.[2]
Critical Protocol: The "Hot Solvation" Technique

Never attempt to dissolve Ceramide NP C16 at room temperature (25°C).

  • Pre-heat your solvent mixture to 40–50°C (ensure the vessel is sealed to prevent evaporation).

  • Add the Ceramide powder to the warm solvent.

  • Sonicate in a heated bath. The combination of thermal energy and acoustic cavitation is often necessary to break the crystal lattice.

Module 2: Formulation Strategy (Liposomes & Nanocarriers)

The Issue: Users often report that Ceramide NP incorporates into a lipid film but precipitates upon hydration with water/buffer.

The Fix: You must respect the Phase Transition Temperature (Tm) . Ceramide NP C16 has a high Tm (>70°C).[2] If you hydrate the film with a buffer colder than the Tm, the ceramide instantly crystallizes (phase separates) from the phospholipid bilayer.

Step-by-Step Protocol: Stable Liposome Formation
  • The Lipid Mix:

    • Do not formulate Ceramide NP alone.[2] It requires a fluidizing lipid (e.g., POPC or HPC) and a spacer (Cholesterol) to prevent crystallization.

    • Recommended Molar Ratio: Ceramide NP : Cholesterol : Fatty Acid (1:1:1) or Ceramide : PC : Cholesterol (10:60:30).[2]

  • Film Formation:

    • Dissolve lipids in Chloroform:Methanol (2:1) .

    • Evaporate solvent under vacuum (Rotary Evaporator) at 45°C .

    • Critical: Dry under high vacuum for an additional 4–12 hours to remove trace solvent (trace chloroform destabilizes the bilayer).

  • Hydration (The Failure Point):

    • Pre-heat your hydration buffer (PBS pH 7.[2]4) to 75°C–80°C .

    • Add hot buffer to the lipid film.

    • Rotate/vortex while keeping the temperature above 75°C .

  • Sizing:

    • Perform extrusion or sonication while the sample is still hot (>70°C). If it cools during extrusion, the filter will clog immediately.

Visual Workflow: Liposome Encapsulation

LiposomeWorkflow Start Start: Ceramide NP C16 Powder Solvent Dissolve in CHCl3:MeOH (2:1) Temp: 45°C Start->Solvent Solubilization Film Rotary Evaporation Result: Lipid Film Solvent->Film Remove Solvent Hydration Hydration Phase CRITICAL: Buffer @ 80°C Film->Hydration Add Buffer Sizing Extrusion/Sonication Maintain >70°C Hydration->Sizing Shear Force Cooling Controlled Cooling (Annealing) Sizing->Cooling Structure Setting Final Stable Liposomal Suspension Cooling->Final

Caption: Workflow for incorporating high-Tm Ceramide NP into liposomes. Note the critical temperature maintenance during hydration and sizing.

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

Scenario: "I injected my sample, but the pressure spiked, and I see no peak."

Diagnosis: The Ceramide NP precipitated inside your HPLC tubing or column because the mobile phase contained too much water or the column was too cold.

Troubleshooting Guide:

  • Q: What column should I use?

    • A: C8 or C18 Reverse Phase.[2] However, a C8 column is often preferred for very hydrophobic lipids to reduce retention time and peak tailing.

  • Q: What is the correct Mobile Phase?

    • A: Avoid standard water/acetonitrile gradients.

    • Mobile Phase A: Methanol : Water (95:[1][2]5) + 0.1% Formic Acid.[2]

    • Mobile Phase B: Isopropanol : THF (1:[1][2]1) + 0.1% Formic Acid.[2]

    • Gradient: Start with high %A, ramp quickly to %B. The THF helps solubilize the C16 chain.

  • Q: Why is my signal low?

    • A: Ceramides lack a strong chromophore.[2] UV detection at 205-210 nm is noisy and non-specific.[1][2]

    • Solution: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) for universal lipid detection.[1][2] If using MS, operate in Positive Ion mode (M+H)+.

Module 4: Stability & "Crashing Out"

Decision Tree: Why is it precipitating?

PrecipTree Problem Precipitation Observed Solvent In Solvent Stock? Problem->Solvent Formulation In Liposome/Emulsion? Problem->Formulation CheckWater Check Water Content Is solvent wet? Solvent->CheckWater CheckRatio Check Lipid Ratio Is Ceramide > 50%? Formulation->CheckRatio DryIt Use Anhydrous Solvents CheckWater->DryIt Yes CheckTemp Storage Temp Is it <20°C? CheckWater->CheckTemp No HeatIt Re-sonicate @ 40°C Before Use CheckTemp->HeatIt AddChol Add Cholesterol (Spacer Lipid) CheckRatio->AddChol Yes CheckCool Cooling Rate Was it rapid? CheckRatio->CheckCool No SlowCool Anneal: Cool slowly from 80°C to RT CheckCool->SlowCool

Caption: Diagnostic tree for identifying the root cause of Ceramide NP precipitation in stocks and formulations.

References

  • Solubility & Solvent Systems

    • Solubility of Sphingolipids.[2][3] Cayman Chemical Product Information.[2][3][4] Link[1][2][4]

    • Ceramide NP Solubility Profile.[2][5] Ataman Chemicals Technical Data.[2] Link

  • Formulation (Liposomes)

    • Şahin Bektay H, et al.[5][6][7] "The Design and Optimization of Ceramide NP-Loaded Liposomes to Restore the Skin Barrier." Pharmaceutics. 2023; 15(12):2685.[2] Link

    • Preparation of Ceramides.[2][8][9] Cyberlipid Center.[2] Link

  • Analytical Methods

    • Mezzar S, et al. "RP-HPLC-fluorescence analysis of aliphatic aldehydes: Application to aldehyde-generating enzymes."[1][2][10] Journal of Lipid Research. 2014; 55:573-582.[1][2][10] Link

    • Ceramide Analysis Method Using LC-MS. AccessON.[2] Link

Sources

Technical Support Center: Optimizing Mass Spectrometry Parameters for N-Acylphytosphingosine (NAPS)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of N-acylphytosphingosine (NAPS) and related phytoceramides by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common challenges encountered during experimental workflows.

Introduction: The Unique Challenges of N-Acylphytosphingosine Analysis

N-acylphytosphingosines (NAPS), a subclass of ceramides, are integral components of the epidermal barrier and play crucial roles in cellular signaling. Their unique structure, characterized by a phytosphingosine backbone with an additional hydroxyl group compared to sphingosine, presents specific challenges and opportunities in mass spectrometry analysis. Accurate and sensitive quantification of NAPS is vital for research in dermatology, cosmetics, and various disease states. This guide provides a comprehensive overview of how to optimize your mass spectrometry parameters to achieve robust and reliable results.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the recommended method for extracting NAPS from biological samples?

A1: A robust lipid extraction method is critical for accurate NAPS analysis. While there is no single universal protocol, liquid-liquid extraction (LLE) methods are highly effective for isolating lipids, including NAPS, from complex biological matrices.[1][2][3] The Folch and Bligh & Dyer methods, which utilize a chloroform/methanol solvent system, are classic and widely used LLE techniques.[2] For a more targeted approach, Solid-Phase Extraction (SPE) can be employed to fractionate specific lipid classes and remove interfering substances.[1]

Here, we provide a detailed step-by-step LLE protocol adapted for the extraction of NAPS from cell pellets or tissue homogenates.

Experimental Protocol: Liquid-Liquid Extraction for NAPS Analysis

This protocol is a modified Bligh & Dyer method suitable for the extraction of sphingolipids.

Materials:

  • Homogenizer (for tissue samples)

  • Glass tubes with Teflon-lined caps

  • Methanol (MeOH), HPLC grade

  • Chloroform (CHCl₃), HPLC grade

  • Phosphate-buffered saline (PBS) or similar aqueous buffer

  • Centrifuge capable of 4°C operation

  • Nitrogen evaporator or vacuum concentrator (e.g., SpeedVac)

  • Reconstitution solvent (e.g., Methanol or Isopropanol)

Procedure:

  • Sample Homogenization:

    • For tissue samples, homogenize a known weight of tissue in a suitable volume of cold PBS on ice.

    • For cell pellets, resuspend the pellet in a known volume of cold PBS.

  • Solvent Addition and Phase Separation:

    • To your aqueous sample homogenate or cell suspension in a glass tube, add methanol and chloroform in a ratio that results in a single-phase mixture of Chloroform:Methanol:Aqueous Sample (e.g., 1:2:0.8, v/v/v). For example, to 400 µL of aqueous sample, add 1 mL of methanol and 500 µL of chloroform.

    • Vortex the mixture thoroughly for 1-2 minutes to ensure complete mixing and disruption of lipid-protein interactions.[2]

    • Add an additional 500 µL of chloroform and 500 µL of water (or PBS) to induce phase separation. The final ratio should be approximately 2:2:1.8 (Chloroform:Methanol:Aqueous).

    • Vortex again for 1-2 minutes.

  • Phase Separation and Lipid Extraction:

    • Centrifuge the sample at a low speed (e.g., 2000-3000 x g) for 10 minutes at 4°C to achieve clear phase separation.[4]

    • You will observe two distinct phases: an upper aqueous phase (containing polar metabolites) and a lower organic phase (containing lipids, including NAPS). A protein disk may be visible at the interface.

    • Carefully collect the lower organic phase using a glass Pasteur pipette, being cautious not to disturb the protein interface, and transfer it to a new clean glass tube.

  • Re-extraction (Optional but Recommended):

    • To maximize recovery, add another portion of chloroform to the remaining aqueous layer, vortex, and centrifuge again.

    • Combine this second organic extract with the first one.

  • Solvent Evaporation:

    • Dry the combined organic extracts to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.[4][5] Avoid excessive heat to prevent lipid degradation.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a small, precise volume of a solvent compatible with your LC-MS mobile phase (e.g., 100-200 µL of methanol or isopropanol).[4]

    • Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 5 minutes to pellet any insoluble debris.

    • Transfer the clear supernatant to an autosampler vial for LC-MS analysis.

G cluster_extraction Lipid Extraction Workflow Sample 1. Sample (Tissue Homogenate/Cell Pellet) Add_Solvents 2. Add CHCl₃/MeOH/H₂O Vortex Sample->Add_Solvents Centrifuge1 3. Centrifuge (Phase Separation) Add_Solvents->Centrifuge1 Collect_Organic 4. Collect Lower (Organic) Phase Centrifuge1->Collect_Organic Dry_Down 5. Evaporate Solvent (Nitrogen Stream) Collect_Organic->Dry_Down Reconstitute 6. Reconstitute in Mobile Phase B Dry_Down->Reconstitute Analyze 7. LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for N-acylphytosphingosine extraction.

Mass Spectrometry Parameters

Q2: Should I use positive or negative ion mode for NAPS analysis?

A2: The choice of ionization mode is critical for achieving optimal sensitivity. For phytosphingosine-containing ceramides, positive ion mode is generally more sensitive than negative ion mode .[6] This is because the amine group on the phytosphingosine backbone is readily protonated. However, analyzing in both modes can provide complementary structural information.[6]

  • Positive Ion Mode ([M+H]⁺): This mode typically yields the highest signal intensity for NAPS. The addition of a weak acid, such as 0.1% formic acid, to the mobile phase can enhance protonation.[3]

  • Negative Ion Mode ([M-H]⁻): While less sensitive for the parent ion, negative mode provides highly specific fragment ions for the phytosphingosine backbone, which can be invaluable for structural confirmation.[6]

Recommendation: For quantitative analysis, optimize in positive ion mode. For qualitative studies or structural elucidation, acquiring data in both modes is beneficial.

Q3: What are the key ESI source parameters to optimize for NAPS?

A3: Optimizing the Electrospray Ionization (ESI) source parameters is crucial for maximizing signal intensity and stability. The following parameters should be carefully tuned for your specific instrument and method:

  • Capillary Voltage: This voltage drives the electrospray process. A typical starting point is 3-4 kV for positive mode. It's important to find a balance; too high a voltage can lead to unstable spray and in-source fragmentation, while too low a voltage will result in poor ionization efficiency.

  • Drying Gas Flow and Temperature: The drying gas (usually nitrogen) aids in the desolvation of the ESI droplets.[7] Higher flow rates and temperatures can improve desolvation, but excessive settings can lead to thermal degradation of the analyte or neutralize the ions before they enter the mass spectrometer.

  • Nebulizer Gas Pressure: This gas helps to form a fine spray of droplets. The optimal pressure will depend on your liquid flow rate.

  • Source Temperature: This parameter also contributes to desolvation. A typical range is 100-150°C.

Pro-Tip: A systematic approach, such as a one-factor-at-a-time (OFAT) optimization or a more advanced design of experiments (DoE), can be used to find the optimal source conditions for your NAPS of interest.[4]

Q4: What are the characteristic fragment ions for NAPS in MS/MS?

A4: Collision-Induced Dissociation (CID) of NAPS yields characteristic fragment ions that can be used for structural confirmation and for building Multiple Reaction Monitoring (MRM) methods.[8]

  • Positive Ion Mode: In positive ion mode, sphingolipids containing a 4-hydroxysphinganine (phytosphingosine) backbone produce a characteristic fragment ion at m/z 284.4 (corresponding to the dehydrated phytosphingosine base).[5] Another common fragmentation involves the neutral loss of the N-acyl chain, leaving the charged phytosphingosine backbone. A proposed fragmentation for a 1-O-acyl-ceramide NP (containing a phytosphingosine backbone) shows characteristic fragments from the loss of water and the acyl chain.[9]

  • Negative Ion Mode: Negative ion mode provides very specific fragmentation for the phytosphingosine moiety. Look for characteristic product anions at m/z 267, 255, and 225 .[6] These ions are formed regardless of the fatty acyl chain length, making them excellent markers for phytosphingosine-containing lipids.

G cluster_pos Positive Ion Mode Fragmentation cluster_neg Negative Ion Mode Fragmentation Precursor_Pos [M+H]⁺ N-acylphytosphingosine Fragment_Pos1 m/z 284.4 [Phytosphingosine - 2H₂O + H]⁺ Precursor_Pos->Fragment_Pos1 CID Fragment_Pos2 [M - RCOOH + H]⁺ Loss of N-acyl chain Precursor_Pos->Fragment_Pos2 CID Precursor_Neg [M-H]⁻ N-acylphytosphingosine Fragment_Neg1 m/z 267 Characteristic Phytosphingosine Fragments Precursor_Neg->Fragment_Neg1 CID Fragment_Neg2 m/z 255 Precursor_Neg->Fragment_Neg2 CID Fragment_Neg3 m/z 225 Precursor_Neg->Fragment_Neg3 CID

Caption: Key fragmentation pathways for NAPS in MS/MS.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal 1. Poor Ionization: Suboptimal ESI source parameters or inappropriate mobile phase pH. 2. Sample Loss during Prep: Inefficient extraction or degradation of NAPS. 3. Incorrect Mass Range: The mass spectrometer is not scanning the correct m/z range for your target NAPS.1. Re-optimize ESI Source: Systematically tune capillary voltage, gas flows, and temperatures. Ensure mobile phase contains an appropriate modifier (e.g., 0.1% formic acid for positive mode).[3] 2. Review Extraction Protocol: Ensure complete solvent evaporation without excessive heat. Use high-quality solvents. Consider a re-extraction step. 3. Verify m/z Values: Calculate the expected m/z for your target NAPS ([M+H]⁺ or [M-H]⁻) and ensure it is within the scan range.
High Background Noise 1. Contaminated Solvents/System: Impurities in the mobile phase, tubing, or vials. 2. Matrix Effects: Co-eluting compounds from the sample matrix are suppressing the NAPS signal or contributing to the background.1. Use High-Purity Solvents: Use LC-MS grade solvents and additives. Flush the LC system thoroughly. 2. Improve Chromatographic Separation: Optimize your LC gradient to better separate NAPS from interfering matrix components. Consider using a divert valve to send the early, unretained components to waste. A HILIC column can also be beneficial for separating sphingolipid classes.[3]
Unidentified Peaks / Adducts 1. Salt Adducts: Formation of sodium ([M+Na]⁺), potassium ([M+K]⁺), or other adducts is common in ESI.[7] 2. In-source Fragmentation: The NAPS molecule is fragmenting in the ESI source before reaching the mass analyzer. 3. Contaminants: Plasticizers or other contaminants from sample handling.1. Identify Adducts: Look for peaks at m/z values corresponding to your expected ion plus the mass of the adduct (e.g., +22.99 for Na⁺, +38.96 for K⁺). Reduce sources of salt contamination (e.g., use fresh, high-purity solvents; avoid glass- and plasticware that can leach salts). 2. Reduce In-source Energy: Lower the capillary voltage and/or other source voltages (e.g., cone voltage, fragmentor voltage) to reduce the energy imparted to the ions. 3. Run a Blank: Inject a solvent blank to identify peaks originating from the system or solvents.
Poor Peak Shape 1. Column Overload: Injecting too much sample. 2. Incompatible Reconstitution Solvent: The solvent used to reconstitute the sample is too strong compared to the initial mobile phase. 3. Secondary Interactions: The analyte is interacting with active sites in the LC system.1. Dilute the Sample: Try injecting a more dilute sample. 2. Match Reconstitution Solvent: Reconstitute the dried extract in a solvent that is as weak as or weaker than the starting mobile phase conditions. 3. Use Appropriate Additives: The addition of formic acid and ammonium formate to the mobile phase can improve peak shape for sphingolipids.[3]
Inconsistent Quantification 1. Matrix Effects: Ion suppression or enhancement is affecting the signal of the analyte differently across samples. 2. No Internal Standard: Lack of an appropriate internal standard to correct for variations in sample preparation and instrument response.1. Use a Stable Isotope-Labeled Internal Standard: The best practice is to use a stable isotope-labeled version of your analyte (e.g., ¹³C- or ¹⁵N-labeled NAPS). If unavailable, use a structurally similar NAPS with a different chain length that is not present in your sample. 2. Matrix-Matched Calibration Curve: Prepare your calibration standards in an extract of a blank matrix that is similar to your samples to account for matrix effects.

References

  • Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC. Available at: [Link]

  • Sample Prep for Lipidomic Mass Spec | Biocompare: The Buyer's Guide for Life Scientists. Available at: [Link]

  • A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC. Available at: [Link]

  • Lipidomics Sample Preparation - Organomation. Available at: [Link]

  • Lipidomics SOP - HSC Cores - BookStack. Available at: [Link]

  • Analysis of Ceramides in Cosmetics by Reversed-Phase Liquid chromatography/electrospray Ionization Mass Spectrometry With Collision-Induced Dissociation - PubMed. Available at: [Link]

  • Identification of Phytosphingosine-Based 1-O-Acylceramide in Human Stratum Corneum and Investigation of Its Role in Skin Barrier - MDPI. Available at: [Link]

  • Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method | NorthEast BioLab. Available at: [Link]

  • Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine - ResearchGate. Available at: [Link]

  • Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC. Available at: [Link]

  • Collision-induced dissociation - Wikipedia. Available at: [Link]

  • Dealing with Metal Adduct Ions in Electrospray: Part 1. Available at: [Link]

  • Electrospray ionization - Wikipedia. Available at: [Link]

  • mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Matrix Effects in the LC-MS Analysis of N-Hexadecanoyl-phytosphingosine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the analysis of N-Hexadecanoyl-phytosphingosine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of this and other related ceramide species. Our goal is to provide you with the expert insights and practical, field-proven protocols necessary to anticipate, identify, and mitigate the common but significant challenge of matrix effects.

N-Hexadecanoyl-phytosphingosine, a phytoceramide also designated as Cer(t18:0/16:0), is a critical sphingolipid involved in maintaining skin barrier integrity and participating in cellular signaling pathways.[1][2] Its analysis in complex biological matrices such as plasma, serum, or tissue extracts is frequently hampered by matrix effects, which can compromise data quality, leading to inaccurate and unreliable results.[3][4] This guide provides a structured approach to understanding and overcoming these analytical hurdles.

Frequently Asked Questions: Understanding the Core Problem

This section addresses fundamental questions regarding matrix effects to build a foundational understanding of the issue.

Q1: What exactly are "matrix effects" in the context of LC-MS analysis?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[4][5] This phenomenon, particularly prevalent with electrospray ionization (ESI), manifests in two ways:

  • Ion Suppression: The most common effect, where matrix components compete with the analyte for charge in the ESI source or affect the efficiency of solvent evaporation and droplet fission, leading to a decreased analyte signal.[3]

  • Ion Enhancement: A less common effect where co-eluting compounds enhance the ionization of the target analyte, leading to an artificially high signal.[3]

The underlying cause is a charge competition within the ESI source between your target analyte and high concentrations of matrix components.[6]

Q2: Why is N-Hexadecanoyl-phytosphingosine particularly susceptible to matrix effects?

A: The susceptibility of N-Hexadecanoyl-phytosphingosine stems from its physicochemical properties and the nature of the samples it is typically measured in. As a long-chain, lipophilic molecule, it is often extracted from biological matrices alongside a vast excess of other lipids, most notably glycerophospholipids. These phospholipids are notorious for causing ion suppression in positive ion mode ESI and often have chromatographic retention profiles that overlap with many ceramide species.[6][7]

Q3: What are the primary sources of matrix effects when analyzing biological samples like plasma or tissue?

A: For lipidomics analysis, the overwhelming source of matrix effects, specifically ion suppression, is phospholipids.[8][9] Phospholipids are a major component of cell membranes and are present at very high concentrations (around 1 mg/mL) in blood-based fluids. They co-extract with ceramides during common sample preparation procedures like protein precipitation and can co-elute during reversed-phase chromatography, directly interfering with the ionization of the target analyte.[6] Other sources include salts, detergents, and formulation excipients if analyzing dosed samples.

Q4: What are the consequences of unaddressed matrix effects on my data?

A: Ignoring matrix effects can severely compromise the integrity of your analytical results. The consequences include:

  • Poor Accuracy and Precision: Results will be inaccurate and not reproducible.

  • Decreased Sensitivity: The effective limit of quantitation (LLOQ) for your analyte will be raised, potentially making it impossible to measure low-abundance species.[6]

  • Invalid Method Validation: The method will fail to meet regulatory standards for linearity, accuracy, and reproducibility.[10]

  • Instrument Contamination: Buildup of non-volatile matrix components like phospholipids can foul the MS ion source, leading to decreased sensitivity over time and increased instrument maintenance.[6][7]

Troubleshooting Guide: Common Issues & Practical Solutions

This section provides a question-and-answer guide to specific experimental problems, offering actionable solutions and protocols.

Q1: My analyte signal is very low or has disappeared, especially in matrix samples compared to pure standards. What is happening?

A: This is a classic symptom of severe ion suppression. It is highly probable that endogenous components from your sample, most likely phospholipids, are co-eluting with your N-Hexadecanoyl-phytosphingosine and preventing its efficient ionization.[11]

Immediate Action: You must first quantify the extent of the matrix effect. This is achieved with a post-extraction spike experiment, which will give you a quantitative measure of the signal suppression.[5][12]

Workflow for Diagnosing and Mitigating Ion Suppression

cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation Strategy A Low or No Signal in Matrix Samples B Perform Post-Extraction Spike Experiment (See Protocol 1) A->B C Calculate Matrix Factor (MF) B->C D Implement Stable Isotope-Labeled Internal Standard (SIL-IS) C->D MF << 1 (Significant Suppression) E Improve Sample Preparation (See Q3) D->E F Optimize Chromatography E->F G Re-evaluate Matrix Effect F->G

Caption: A decision-tree workflow for troubleshooting ion suppression.

Q2: My results show poor reproducibility and high %CV between replicates. How can I fix this?

A: High variability is a hallmark of inconsistent matrix effects, where slight variations in the matrix composition from sample to sample cause fluctuating levels of ion suppression. The most robust solution is to use an internal standard that can accurately track and correct for this variability.

Solution 1: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) This is the gold standard for correcting matrix effects in quantitative mass spectrometry.[3][12][13] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H). It will co-elute and experience the exact same ionization suppression or enhancement as the analyte. By measuring the ratio of the analyte to the SIL-IS, the variability is normalized, leading to highly precise and accurate quantification.

Analyte Potential SIL-IS Rationale
N-Hexadecanoyl-phytosphingosine¹³C- or ²H-labeled N-Hexadecanoyl-phytosphingosineIdentical chemical and physical properties ensure co-elution and identical ionization behavior.[13][14]
General CeramidesCeramide (d18:1/17:0)A non-endogenous chain length ceramide. Less ideal than a direct SIL-IS but can be used to normalize for class-specific effects if a specific standard is unavailable.[15]

Solution 2: Improve Sample Preparation Inconsistent matrix effects also point to a sample preparation method that is not robust. Moving to a more effective cleanup technique will reduce the overall matrix load and, therefore, the variability. See the answer to Q3 for specific recommendations.

Q3: I am using protein precipitation, but it's not giving me clean extracts. What are superior alternatives for removing interferences for N-Hexadecanoyl-phytosphingosine?

A: You are correct; protein precipitation (PPT) is fast but notoriously ineffective at removing phospholipids, which are the primary source of interference for lipid analysis.[6][16] More selective techniques are essential for high-quality data.

Mechanism of ESI Ion Suppression by Phospholipids

Caption: Co-eluting phospholipids suppress analyte ionization in the ESI source.

Recommended Alternatives:

  • Option A: Selective Phospholipid Depletion (e.g., HybridSPE®-Phospholipid) : This is a highly effective and recommended technique. It combines the simplicity of protein precipitation with a selective solid phase that captures phospholipids. The mechanism involves zirconia particles that form a strong Lewis acid/base interaction with the phosphate groups of phospholipids, effectively removing them from the extract while allowing the ceramides to pass through.[6][8] This results in a much cleaner sample with significantly reduced matrix effects.[11]

  • Option B: Liquid-Liquid Extraction (LLE) : LLE can provide very clean extracts by partitioning lipids based on their polarity.[16] A modified Folch extraction using a chloroform/methanol/water solvent system is a classic method for lipid extraction.[17] While effective, it can be more labor-intensive and requires careful optimization to ensure good recovery of the target analyte.

  • Option C: Solid-Phase Extraction (SPE) : Traditional SPE using reversed-phase (C18) or normal-phase cartridges can be optimized to separate ceramides from the more polar phospholipids. This requires more extensive method development compared to selective phospholipid depletion but offers high selectivity when optimized correctly.

Technique Phospholipid Removal Analyte Recovery Labor Intensity Recommendation
Protein Precipitation (PPT)Poor[6]GoodLowNot recommended for final analysis
Liquid-Liquid Extraction (LLE)Good-ExcellentVariable, requires optimization[16]HighGood for discovery, can be complex for high-throughput
HybridSPE®-PhospholipidExcellent[8][11]Good-ExcellentLow-MediumHighly Recommended for routine and high-throughput analysis
Q4: Can I solve my matrix effect problem just by adjusting my LC method?

A: While chromatographic optimization is a critical part of method development, it is often insufficient to completely eliminate matrix effects on its own, especially when dealing with the high concentration of phospholipids in biological samples.[16][18] However, it is a crucial partner to good sample preparation. The goal is to maximize the separation between your analyte and the region where the bulk of phospholipids elute.

Chromatographic Strategies:

  • Gradient Optimization: Employ a sufficiently long gradient to resolve different lipid classes. Phosphatidylcholines often elute in the middle of a typical reversed-phase gradient. Adjusting the gradient slope in this region can help move your ceramide peak away from this interference.

  • Column Chemistry: While C18 columns are standard, consider a phenyl-hexyl phase. The pi-pi interactions of the phenyl rings can offer different selectivity for complex lipids, potentially improving separation from interferences.[19]

  • Alternative Ionization: If your instrument is equipped with it, consider testing Atmospheric Pressure Chemical Ionization (APCI). APCI is a gas-phase ionization technique and can be less susceptible to ion suppression than ESI for certain nonpolar molecules like ceramides.[20]

Detailed Experimental Protocols

These protocols provide step-by-step guidance for the key workflows discussed in this guide. Always use LC-MS grade solvents and high-purity reagents.

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol allows you to calculate the Matrix Factor (MF) to determine the extent of ion suppression or enhancement.[4]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike your analyte and SIL-IS into the final LC mobile phase composition.

    • Set B (Post-Spike Matrix): Take a blank matrix sample (e.g., plasma from an untreated animal) and perform the full extraction procedure. After extraction and just before analysis, spike the same amount of analyte and SIL-IS into the final extract.

    • Set C (Pre-Spike Matrix): Spike the analyte and SIL-IS into the blank matrix before starting the extraction procedure. (This set is used to determine overall recovery).

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF = 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate Recovery:

    • Recovery % = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] * 100

Protocol 2: Sample Preparation using Selective Phospholipid Depletion (HybridSPE®-Phospholipid Workflow)

This protocol is a general guideline. Always refer to the specific manufacturer's instructions.

  • Sample Aliquot: Place 100 µL of your plasma/serum sample into the well of the HybridSPE®-Phospholipid 96-well plate or cartridge.

  • Add Internal Standard: Add your SIL-IS solution to each sample.

  • Protein Precipitation: Add 300 µL of 1% formic acid in acetonitrile to each well.

  • Mix: Vortex the plate for 1 minute to ensure thorough mixing and protein precipitation.

  • Apply Vacuum/Centrifuge: Place the plate on a vacuum manifold or centrifuge to draw the supernatant through the packed bed. The phospholipids bind to the zirconia-functionalized packing material, while the analyte and IS pass through into the collection plate.[6]

  • Evaporate: Dry the collected filtrate under a stream of nitrogen.

  • Reconstitute: Reconstitute the dried extract in an appropriate volume of your initial mobile phase (e.g., 100 µL). Vortex to mix.

  • Analyze: The sample is now ready for LC-MS/MS injection.

HybridSPE-Phospholipid Workflow Diagram

A 1. Add 100 µL Plasma + Internal Standard to HybridSPE Plate B 2. Add 300 µL Acetonitrile (with 1% Formic Acid) A->B C 3. Vortex 1 min to Precipitate Proteins & Mix B->C D 4. Apply Vacuum / Centrifuge C->D E Collection Plate: Contains Analytes + IS (Phospholipids Retained in Bed) D->E F 5. Evaporate to Dryness E->F G 6. Reconstitute in Mobile Phase F->G H 7. Inject for LC-MS Analysis G->H

Caption: A step-by-step workflow for sample cleanup using HybridSPE-Phospholipid plates.

Protocol 3: Example LC-MS/MS Parameters for Ceramide Analysis

These are starting parameters and should be optimized for your specific instrument and application.

Parameter Setting Rationale
LC Column C18 or Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.8 µm)Provides good hydrophobic retention for lipids.[19]
Mobile Phase A Water with 10 mM Ammonium Formate + 0.1% Formic AcidAmmonium formate and formic acid act as mobile phase modifiers to promote protonation and improve peak shape.[17]
Mobile Phase B 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate + 0.1% Formic AcidA strong organic mobile phase is needed to elute highly nonpolar ceramides.[19]
Flow Rate 0.3 - 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient Start at ~40% B, ramp to 95-100% B over 15-20 minA long gradient is needed to separate complex lipid species.[17]
Ionization Mode Positive Electrospray Ionization (ESI+)Ceramides readily form [M+H]⁺ or [M+H-H₂O]⁺ adducts.[19]
MS/MS Transition Monitor the transition from the precursor ion to the common sphingoid base fragment (e.g., m/z 264.3 for sphingosine-based ceramides).[19][21]This provides high specificity for ceramide detection.

References

  • Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • Maszkiewicz, J., et al. (2007). LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. Journal of Lipid Research. [Link]

  • Gao, S., et al. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. [Link]

  • Jiang, H., et al. (2012). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. Journal of Chromatography B. [Link]

  • LCGC International. (2022, April 15). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. [Link]

  • Jain, M., & Singh, R. (2015). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical Analysis. [Link]

  • Lee, S., et al. (2022). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Journal of the Society of Cosmetic Scientists of Korea. [Link]

  • SCIEX. LipidQuan: HILIC based LC-MS/MS High-Throughput Targeted Ceramide and Hexosylceramide Screen. [Link]

  • Turner, S. M., et al. (2016). Quantifying ceramide kinetics in vivo using stable isotope tracers and LC-MS/MS. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Little, J. L. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10506988, Armillaramide. [Link]

  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical Analysis. [Link]

  • Gasper, R., et al. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Frontiers in Physiology. [Link]

  • Tan, S. K., et al. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]

  • Shimadzu. LCMS Troubleshooting Tips. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10417280, N-hexacosanoylphytosphingosine. [Link]

  • ResearchGate. LC/MS analysis of stratum corneum lipids: Ceramide profiling and discovery. [Link]

  • TrAC Trends in Analytical Chemistry. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. [Link]

  • LCGC International. (2025). LC-MS Troubleshooting: From Frustration to Fix. [Link]

  • Stone, J. (2016). The Basics of Lc-Msms Troubleshooting: Tools, Cases, Strategy. Scribd. [Link]

  • Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • Goscinny, S., et al. (2015). Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. CORE. [Link]

  • Fux, E., et al. (2008). Strategies for the Elimination of Matrix Effects in the LC-MS/MS Analysis of the Lipophilic Toxins Okadaic Acid and Azaspiracid-1 in Molluscan Shellfish. Arrow@TU Dublin. [Link]

  • Cappiello, A., et al. (2020). Overcoming Matrix Effects in Liquid Chromatography–Mass Spectrometry. Molecules. [Link]

  • Scent.vn. Phytosphingosine (CAS 554-62-1). [Link]

Sources

Technical Support Hub: Optimizing N-acylphytosphingosine (Phytoceramide) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Advanced Troubleshooting / Method Development Assigned Specialist: Senior Application Scientist, Lipidomics Division

Executive Summary: The "Phytoceramide Problem"

Welcome to the Lipidomics Technical Support Center. You are likely here because your N-acylphytosphingosine (Phytoceramide) signals are erratic, splitting between adducts, or disappearing into the baseline.

Unlike standard sphingosine-based ceramides (d18:1), phytoceramides (t18:0) possess a phytosphingosine backbone with three hydroxyl groups (C1, C3, and C4). This structural nuance creates two critical mass spectrometry challenges:

  • Extreme Lability: The additional hydroxyl group makes the molecule highly prone to in-source dehydration (loss of

    
    ), scattering your signal across multiple 
    
    
    
    channels (
    
    
    ,
    
    
    ,
    
    
    ).
  • Ionization Apathy: Lacking a quaternary amine or strong basic site, they do not protonate easily in ESI positive mode, leading to reliance on unpredictable sodium (

    
    ) adducts.
    

This guide provides the field-proven protocols to stabilize these lipids and maximize sensitivity.

Module 1: Addressing Low Signal & Adduct Splitting

User Question: "My phytoceramide signal is split between


, 

, and

. The protonated ion is weak. How do I consolidate the signal?"

Technical Solution: The Lithium Adduct Strategy Do not fight the chemistry; engineer it. Protonation (


) causes instability in phytoceramides. Sodium (

) adducts are stable but resist fragmentation, making MS/MS quantification difficult.

The Fix: Force the formation of Lithium adducts (


) .[1]
Lithium has a high affinity for the amide and hydroxyl groups, stabilizing the phytoceramide structure and preventing the water loss associated with protonation.
Protocol: Lithium-Doped Mobile Phase [2][3][4]
  • Mobile Phase A: Water + 0.1% Formic Acid + 50 µM Lithium Acetate .

  • Mobile Phase B: Methanol/Isopropanol (50:50) + 0.1% Formic Acid + 50 µM Lithium Acetate .

  • Mechanism: The

    
     ion coordinates with the oxygen-rich headgroup. This creates a dominant 
    
    
    
    precursor that fragments predictably, yielding characteristic product ions (typically the lithiated headgroup or fatty acid loss) [1, 2].

Data Comparison: Adduct Efficiency

Adduct TypePrecursor StabilityFragmentation EfficiencyRecommended For

Poor (High dehydration)HighGeneral screening (unreliable for phyto)

HighVery Poor (High energy required)Molecular weight confirmation only

Excellent Excellent (Predictable)Quantification & ID

GoodGoodStructural elucidation (Negative Mode)
Module 2: Preventing In-Source Fragmentation

User Question: "I see a strong peak at M-18 and M-36 (water loss) in my full scan. Is my compound degrading?"

Technical Solution: Tuning Declustering Potential Phytoceramides are thermally and energetically fragile. The "standard" source settings used for phospholipids (PC/PE) are often too harsh, causing the labile C4-hydroxyl group to leave as water before the ion enters the quadrupole.

Troubleshooting Steps:

  • Lower the Declustering Potential (DP) / Cone Voltage: Reduce by 10–15V from your standard lipid method. High DP accelerates ions into gas molecules, causing collision-induced dissociation (CID) inside the source.

  • Source Temperature: If using ESI, lower the source temperature (e.g., from 500°C to 350°C). Excessive heat promotes dehydration of the tri-hydroxy backbone.

  • Switch to APCI (Optional): If ESI remains unstable, Atmospheric Pressure Chemical Ionization (APCI) can sometimes ionize neutral lipids like ceramides more softly without the extensive solvation shell issues of ESI.

Module 3: Negative Ion Mode (The Alternative)

User Question: "Positive mode background is too high. Can I analyze phytoceramides in negative mode?"

Technical Solution: Acetate Adduct Formation Yes, and for structural elucidation, it is often superior. Phytoceramides do not deprotonate (


) well on their own. You must use anion attachment .

The Protocol:

  • Additive: Add 5–10 mM Ammonium Acetate to your mobile phase.

  • Target Ion: Look for the

    
      adduct (Mass + 59 Da).
    
  • Mechanism: The acetate anion forms a bridge with the hydroxyl hydrogens. Upon CID fragmentation, this adduct yields specific fragments related to the fatty acyl chain and the long-chain base, allowing you to distinguish between isomers [3, 4].[1]

Module 4: Visualization of Ionization Pathways

The following diagram illustrates the decision logic for optimizing phytoceramide ionization based on your specific experimental constraints.

PhytoCeramide_Workflow Start Start: Low Phytoceramide Signal Check_Mode Select Ionization Mode Start->Check_Mode ESI_Pos ESI Positive (+) Check_Mode->ESI_Pos Quantification ESI_Neg ESI Negative (-) Check_Mode->ESI_Neg Structural ID Issue_Split Issue: Signal Splitting (H+, Na+, K+) ESI_Pos->Issue_Split Issue_Frag Issue: Water Loss (M-18, M-36) ESI_Pos->Issue_Frag Sol_Ace Solution: Add Amm. Acetate Target [M+CH3COO]- ESI_Neg->Sol_Ace Sol_Li Solution: Add Lithium Acetate Target [M+Li]+ Issue_Split->Sol_Li Sol_Soft Solution: Lower DP/Source Temp Soft Ionization Issue_Frag->Sol_Soft Deriv Low Sensitivity Remains? Derivatization (DMP/Picolinyl) Sol_Li->Deriv Sol_Ace->Deriv

Caption: Decision matrix for optimizing N-acylphytosphingosine ionization parameters.

Module 5: Advanced Sensitivity (Derivatization)

User Question: "I am analyzing endogenous levels in plasma and standard ESI is not sensitive enough. What is the 'nuclear option'?"

Technical Solution: Chemical Derivatization If mobile phase optimization fails to reach your Limit of Quantitation (LOQ), you must chemically append a permanent charge or a highly ionizable group.

Recommended Protocol: DMP-Tagging or Picolinyl Esters

  • Reagent: 2-dimethylaminoethylamine (DMP) or Picolinic acid.

  • Reaction: These reagents react with the fatty acid carboxyl group (if hydrolyzing) or the hydroxyls.

  • Result: Introduces a tertiary nitrogen.

    • Effect: Increases ionization efficiency by 10–100 fold compared to underivatized ceramides.

    • Shift: Moves the mass to a higher, cleaner region of the spectrum and forces a strong

      
       due to the high gas-phase basicity of the added nitrogen [5].
      
References
  • Wang, Q., et al. (2020). Lithium ion adduction enables UPLC-MS/MS-based analysis of multi-class 3-hydroxyl group-containing keto-steroids.[2][3][4] Journal of Lipid Research.

    • Context: Establishes the mechanism of Lithium stabilization for 3-hydroxyl lipid species, directly applicable to phytosphingosine backbones.
  • Hsu, F.F., & Turk, J. (2002). Structural studies on ceramides as lithiated adducts by low energy collisional-activated dissociation tandem mass spectrometry with electrospray ionization.[1] Journal of the American Society for Mass Spectrometry.

    • Context: The foundational text on using to stabilize and fragment ceramides.
  • Tsugawa, H., et al. (2017). Comprehensive identification of sphingolipid species by in silico retention time and tandem mass spectral library.[5][6] Nature Communications (via PMC).

    • Context: Details the negative mode fragmentation rules and acet
  • Han, X., & Gross, R.W. (1995). Structural determination of picomole amounts of phospholipids via electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry.

    • Context: Early authoritative work on anionic adducts in lipidomics.
  • Li, F., et al. (2025). Derivatization in Liquid Chromatography for Mass Spectrometric Detection.[7] ResearchGate Review.[5]

    • Context: Overview of derivatization strategies (DMP, etc.)

Sources

Validation & Comparative

Validating N-Hexadecanoyl-phytosphingosine as a Premier Skin Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of N-Hexadecanoyl-phytosphingosine's performance against other skin biomarkers. It is intended for researchers, scientists, and drug development professionals, offering supporting experimental data and field-proven insights to validate its use in clinical and research settings.

The Critical Role of Skin Barrier Integrity and the Quest for Reliable Biomarkers

The skin, our largest organ, relies on the intricate structure of its outermost layer, the stratum corneum (SC), to function as a protective barrier. This "brick and mortar" structure, composed of corneocytes embedded in a lipid-rich matrix, is essential for preventing water loss and protecting against environmental insults.[1][2][3] At the heart of this lipid matrix are ceramides, a complex class of sphingolipids that are paramount in maintaining barrier homeostasis.[3][4]

Disruptions in the composition and organization of these ceramides are a hallmark of various inflammatory skin conditions, most notably atopic dermatitis (AD).[3] This has driven a critical need for reliable, non-invasive biomarkers that can accurately reflect the status of the skin barrier, predict disease onset and severity, and monitor therapeutic responses. N-Hexadecanoyl-phytosphingosine, a specific phytosphingosine-based ceramide (Ceramide NP), has emerged as a particularly promising candidate.

N-Hexadecanoyl-phytosphingosine: A Closer Look at a Key Barrier Component

N-Hexadecanoyl-phytosphingosine is a ceramide composed of a phytosphingosine backbone N-acylated with a 16-carbon saturated fatty acid (palmitic acid). Phytosphingosine-containing ceramides are integral to the structural integrity of the stratum corneum.[5] Their unique structure allows them to form dense, ordered lipid lamellae, which are crucial for the skin's permeability barrier.[2][4]

The significance of phytosphingosine-based ceramides is underscored by their altered levels in diseased skin. In atopic dermatitis, for instance, a notable decrease in the total ceramide content, particularly those with a phytosphingosine base, has been consistently observed.[6] This reduction in N-Hexadecanoyl-phytosphingosine and related ceramides contributes to the characteristic features of AD, including increased transepidermal water loss (TEWL), dryness, and heightened susceptibility to irritants and allergens.[6]

Comparative Analysis: N-Hexadecanoyl-phytosphingosine vs. Alternative Skin Biomarkers

The validation of a biomarker hinges on its performance relative to other established or emerging markers. Here, we compare N-Hexadecanoyl-phytosphingosine with two other key classes of skin biomarkers: filaggrin degradation products and inflammatory chemokines.

Biomarker Performance Comparison
Biomarker ClassSpecific Biomarker(s)Key Findings in Atopic DermatitisPredictive Accuracy/Hazard RatioSupporting Evidence
Ceramides N-Hexadecanoyl-phytosphingosine (and total Phytosphingosine) Significantly lower levels in infants who later develop AD.[7][8]Prediction Accuracy: 75.6% for phytosphingosine alone.[7] Combination of 5 lipid ratios has an accuracy of 89.4%.[7][Rinnov et al., 2022][7][8][9]
Filaggrin Degradation Products Pyrrolidone Carboxylic Acid (PCA), Urocanic Acid (UCA)Reduced levels in AD, associated with FLG gene mutations and disease severity.[10][11][12]Hazard Ratio for AD development (low levels): 2.04 [13][14][Kezic et al., 2011][10][11][12], [Thyssen et al., 2023][13][14]
Inflammatory Chemokines Thymus and Activation-Regulated Chemokine (TARC/CCL17)Slightly higher levels in infants who later develop AD.[7][8] Significantly increased levels in lesional AD skin.[15]Hazard Ratio for AD development (elevated levels): 2.11 [13][14][Rinnov et al., 2022][7][8], [Herremans et al., 2016][15], [Thyssen et al., 2023][13][14]

Table 1: Comparative performance of key skin biomarkers in the context of atopic dermatitis.

As the data indicates, while filaggrin degradation products and TARC/CCL17 are valuable indicators of barrier dysfunction and inflammation respectively, phytosphingosine demonstrates the highest single-biomarker predictive accuracy for the future development of atopic dermatitis. [7] This suggests that a deficiency in this specific ceramide class may be a more fundamental and earlier event in the pathogenesis of the disease.

The following diagram illustrates the logical relationship between these biomarkers and their roles in skin barrier function and atopic dermatitis.

G cluster_0 Core Barrier Components cluster_1 Biomarkers of Dysfunction Ceramides (N-Hexadecanoyl-phytosphingosine) Ceramides (N-Hexadecanoyl-phytosphingosine) Reduced Ceramides Reduced Ceramides Ceramides (N-Hexadecanoyl-phytosphingosine)->Reduced Ceramides Deficiency leads to Filaggrin Filaggrin Reduced NMFs Reduced NMFs Filaggrin->Reduced NMFs Impaired degradation leads to Atopic Dermatitis Atopic Dermatitis Reduced Ceramides->Atopic Dermatitis Contributes to Reduced NMFs->Atopic Dermatitis Contributes to Elevated TARC/CCL17 Elevated TARC/CCL17 Atopic Dermatitis->Elevated TARC/CCL17 Inflammation drives

Figure 1: Relationship between core skin barrier components, their corresponding biomarkers of dysfunction, and atopic dermatitis.

Experimental Protocols for Biomarker Validation

The following protocols provide a detailed, step-by-step methodology for the collection and analysis of N-Hexadecanoyl-phytosphingosine from the stratum corneum.

Sample Collection: Stratum Corneum Tape Stripping

This non-invasive technique allows for the sequential removal of layers of the stratum corneum for analysis.

Materials:

  • D-Squame® standard tape discs (22 mm diameter)

  • Forceps

  • Microcentrifuge tubes

Procedure:

  • Clean the selected skin area (e.g., forearm) with a dry wipe to remove any surface contaminants.

  • Using forceps, firmly press a D-Squame® tape disc onto the skin for 10 seconds with standardized pressure.

  • Remove the tape strip in a swift, continuous motion.

  • Place the tape strip into a pre-labeled microcentrifuge tube.

  • Repeat the process for a total of 10-20 consecutive tape strips from the same site to ensure sufficient sample material.

  • Store the collected samples at -80°C until lipid extraction.

Lipid Extraction from Tape Strips

This protocol is a modification of the Bligh and Dyer method, optimized for tape-stripped samples.[16]

Materials:

  • Chloroform

  • Methanol

  • 2% Formic Acid

  • Internal standard mixture (containing a known amount of a non-endogenous ceramide, e.g., C17-phytosphingosine)

  • Glass screw-cap tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Place the tape strips into a glass screw-cap tube.

  • Add a known amount of the internal standard mixture.

  • Add 0.5 mL of methanol and 1 mL of chloroform to the tube.

  • Vortex vigorously and allow the lipids to extract overnight.

  • To achieve phase separation, add 1.5 mL of chloroform and 1.35 mL of 2% formic acid.

  • Vortex thoroughly and centrifuge at 2000 x g for 10 minutes.

  • Carefully collect the lower chloroform phase containing the lipids and transfer it to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and specificity for the quantification of individual ceramide species.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Gradient: A linear gradient from 60% B to 100% B over 15 minutes, followed by a 5-minute hold at 100% B and re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 2.5 kV.

  • Source Temperature: 140°C.

  • Desolvation Temperature: 600°C.

  • Detection: Multiple Reaction Monitoring (MRM).

    • N-Hexadecanoyl-phytosphingosine (C16:0): Precursor ion [M+H]+ at m/z 540.5, with characteristic product ions for phytosphingosine at m/z 318.3, 300.3, and 282.3.

    • Internal Standard (e.g., C17-phytosphingosine): Monitor the appropriate precursor and product ions.

The following diagram illustrates the experimental workflow for biomarker validation.

G Sample Collection Sample Collection Lipid Extraction Lipid Extraction Sample Collection->Lipid Extraction Tape Stripping LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Bligh & Dyer Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis MRM Biomarker Validation Biomarker Validation Data Analysis->Biomarker Validation Quantification & Comparison

Figure 2: Experimental workflow for the validation of N-Hexadecanoyl-phytosphingosine as a skin biomarker.

Conclusion: The Superiority of N-Hexadecanoyl-phytosphingosine as a Predictive Biomarker

The evidence strongly supports the validation of N-Hexadecanoyl-phytosphingosine as a key biomarker for skin barrier integrity, particularly in the context of atopic dermatitis. Its significant reduction in individuals who later develop AD, coupled with its high predictive accuracy, positions it as a superior marker compared to those reflecting downstream inflammatory events or more general barrier defects.[7]

The non-invasive nature of sample collection via tape stripping, combined with the specificity and sensitivity of LC-MS/MS analysis, provides a robust and reproducible platform for its quantification. For researchers and drug development professionals, focusing on N-Hexadecanoyl-phytosphingosine and other phytosphingosine-based ceramides offers a more precise and upstream target for understanding disease pathogenesis and developing novel therapeutic interventions aimed at restoring the skin's natural barrier function.

References

  • Kezic, S., O'Regan, G. M., Yau, N., et al. (2011). Levels of filaggrin degradation products are influenced by both filaggrin genotype and atopic dermatitis severity. Allergy, 66(7), 934-940. Available at: [Link]

  • PubMed. (2011). Levels of filaggrin degradation products are influenced by both filaggrin genotype and atopic dermatitis severity. PubMed. Available at: [Link]

  • University of Dundee. (n.d.). Levels of filaggrin degradation products are influenced by both filaggrin genotype and atopic dermatitis severity. Discovery Research Portal. Available at: [Link]

  • Rinnov, M. R., et al. (2022). Skin biomarkers predict development of atopic dermatitis in infancy. Allergy. Available at: [Link]

  • Delve Beauty. (2025). The Role of Ceramides in Skin Barrier Repair: A Scientific Perspective. Delve Beauty. Available at: [Link]

  • Herremans, K., et al. (2016). Stratum Corneum Tape Stripping: Monitoring of Inflammatory Mediators in Atopic Dermatitis Patients Using Topical Therapy. International Archives of Allergy and Immunology, 170(3), 175-183. Available at: [Link]

  • Thyssen, J. P., et al. (2023). Skin TARC/CCL17 increase precedes the development of childhood atopic dermatitis. Journal of Allergy and Clinical Immunology, 151(6), 1550-1557.e6. Available at: [Link]

  • ResearchGate. (n.d.). Filaggrin loss-of-function mutations and levels of filaggrin degradation products in adult patients with atopic dermatitis in Croatia. ResearchGate. Available at: [Link]

  • Agnello, M., et al. (2023). Skin Barrier Function: The Interplay of Physical, Chemical, and Immunologic Properties. Journal of Clinical and Experimental Dermatology, 14(11), 1-10. Available at: [Link]

  • ResearchGate. (2022). Skin TARC/CCL17 increase precedes the development of childhood atopic dermatitis. ResearchGate. Available at: [Link]

  • Wcisło-Dziadecka, D., et al. (2024). Tape Stripping — Searching for Minimally Invasive Biomarkers in Atopic Dermatitis. International Journal of Molecular Sciences, 25(8), 4349. Available at: [Link]

  • Meckfessel, M. H., & Brandt, S. (2014). The structure, function, and importance of ceramides in skin and their use as therapeutic agents in skin-care products. Journal of the American Academy of Dermatology, 71(1), 177-184. Available at: [Link]

  • van Smeden, J., et al. (2019). Increased Levels of Inflammatory Proteins, Including TARC/CCL17, in Skin of AD Patients During JAK Inhibitor Treatment. Acta Dermato-Venereologica, 99(11), 1039-1040. Available at: [Link]

  • Dr. David Jack. (n.d.). The Real Science of Skin Barrier Repair: Why Ceramides and Fatty Acids. Dr. David Jack. Available at: [Link]

  • Yadav, N., Madke, B., & Das, A. (2021). Ceramides: Where do we stand? CosmoDerma, 1, 44. Available at: [Link]

  • AJMC. (2022). Skin Biomarkers Found to Predict Development of Pediatric Atopic Dermatitis. AJMC. Available at: [Link]

  • Spada, F., et al. (2024). Considering Phytosphingosine-Based Ceramide Formulations for Atopic Skin Care. Cosmetics, 11(2), 43. Available at: [Link]

  • Lee, S. H., et al. (2017). Novel phytoceramides containing fatty acids of diverse chain lengths are better than a single C18-ceramide N-stearoyl phytosphingosine to improve the physiological properties of human stratum corneum. Clinical, Cosmetic and Investigational Dermatology, 10, 363-371. Available at: [Link]

  • Goleva, E., et al. (2021). Skin tape strip processing protocol that allows simultaneous analysis of the skin microbiome and host biomarkers of barrier and immune function. Journal of Allergy and Clinical Immunology, 147(2), 757-761. Available at: [Link]

  • The Hospitalist. (2022). Altered skin biomarker levels predict atopic dermatitis risk in infants. The Hospitalist. Available at: [Link]

Sources

Cross-Validation of HPLC and GC-MS for N-Acylphytosphingosine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-acylphytosphingosines (Phyto-Ceramides) are critical structural components of the skin barrier (Stratum Corneum) and vital signaling molecules in yeast and plant biology. Unlike standard sphingosine-based ceramides, phytosphingosines possess a tri-hydroxy base (4-hydroxysphinganine), creating unique analytical challenges regarding solubility, ionization, and derivatization.

This guide provides a technical framework for cross-validating High-Performance Liquid Chromatography (HPLC) methods against Gas Chromatography-Mass Spectrometry (GC-MS). While LC-MS/MS is often the gold standard for high-throughput quantification, GC-MS remains the authoritative method for structural elucidation of the fatty acyl chain distribution. This guide details how to leverage both to ensure data integrity in drug development and lipidomics.

Analytical Challenges of N-Acylphytosphingosine

The presence of the C4-hydroxyl group on the phytosphingosine backbone fundamentally alters the physicochemical properties compared to standard ceramides:

  • Polarity: Higher polarity requires adjusted mobile phases in HPLC.

  • Derivatization (GC): Three hydroxyl groups plus the amide nitrogen must be derivatized to achieve volatility, increasing the risk of incomplete reaction artifacts.

  • Detection: Lacking a strong chromophore, UV detection is insufficient without derivatization. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are preferred for non-MS HPLC setups.

Method A: HPLC-ELSD/MS (The High-Throughput Workhorse)

Objective: Routine quantification of total N-acylphytosphingosine content and separation of major chain-length variants.

Experimental Protocol

System: Agilent 1260 Infinity II or equivalent. Detector: ELSD (for cost-effective QC) or Triple Quadrupole MS (for biological sensitivity).

Step-by-Step Workflow:

  • Sample Preparation:

    • Extract lipids using a modified Bligh & Dyer method (Chloroform:Methanol:Water).

    • Critical Step: For Phyto-Ceramides, ensure the aqueous phase is acidic (pH < 3) to improve recovery of the polar base.

    • Dry under nitrogen and reconstitute in Methanol:THF (90:10).

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 100mm, 1.8 µm).

    • Mobile Phase A: Methanol:Water (60:40) + 0.1% Formic Acid + 5mM Ammonium Formate.

    • Mobile Phase B: Methanol:THF (90:10) + 0.1% Formic Acid.

    • Gradient: 50% B to 100% B over 15 minutes.

  • Detection Parameters (ELSD):

    • Drift Tube Temp: 60°C.

    • Gain: 4.

    • Gas Pressure: 3.5 bar (Nitrogen).

Causality & Control
  • Why THF? Tetrahydrofuran is added to Mobile Phase B to solubilize long-chain (C24+) phytoceramides which often precipitate in pure methanol/acetonitrile gradients.

  • Why Ammonium Formate? It aids ionization in MS and improves peak shape in ELSD by suppressing silanol interactions.

Method B: GC-MS (The Structural Validator)

Objective: Confirmation of the fatty acid chain length distribution and structural validation of the phytosphingosine base.

Experimental Protocol

System: Agilent 7890B GC with 5977B MSD. Derivatization Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

Step-by-Step Workflow:

  • Derivatization:

    • Dry 50 µg of lipid extract completely under nitrogen. Moisture is the enemy.

    • Add 50 µL Pyridine (scavenger) and 50 µL BSTFA + 1% TMCS.

    • Incubation: Heat at 80°C for 60 minutes.

    • Note: Phyto-ceramides require aggressive silylation to cover the 1, 3, and 4-hydroxyls and the amide nitrogen.

  • GC Conditions:

    • Column: DB-5ms (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

    • Inlet: Splitless mode, 290°C.

    • Oven Program: 150°C (1 min) -> 25°C/min to 320°C -> Hold 10 min.

  • MS Detection:

    • Source Temp: 230°C; Quad Temp: 150°C.

    • Scan Range: m/z 100–800.

Causality & Control
  • Why 80°C? Standard silylation (60°C) often leaves the sterically hindered amide nitrogen underivatized, leading to peak tailing. Higher temperature ensures fully silylated (Tetra-TMS) derivatives.

  • Identification: Look for the characteristic fragment m/z 299 (cleavage between C2 and C3 of the phytosphingosine backbone) to confirm the base structure.

Cross-Validation Framework

To validate the HPLC method using GC-MS as the reference, perform the following comparison study.

Comparative Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (Skin/Cell Culture) Extract Lipid Extraction (Bligh & Dyer) Sample->Extract Split Split Sample Extract->Split HPLC_Prep Reconstitute in MeOH:THF Split->HPLC_Prep GC_Prep Derivatization (BSTFA, 80°C) Split->GC_Prep HPLC_Run HPLC-ELSD/MS (C18 Column) HPLC_Prep->HPLC_Run HPLC_Data Quantification (Total Mass) HPLC_Run->HPLC_Data Compare Cross-Validation (Bland-Altman Analysis) HPLC_Data->Compare GC_Run GC-MS (DB-5ms) GC_Prep->GC_Run GC_Data Structural ID & Ratio Analysis GC_Run->GC_Data GC_Data->Compare

Caption: Parallel workflow for cross-validating HPLC quantification against GC-MS structural confirmation.

Validation Metrics

Run


 replicates of a standard curve and 

biological samples on both platforms.
ParameterHPLC-ELSD TargetGC-MS TargetCross-Validation Acceptance
Linearity (

)
> 0.995> 0.990Slopes should not deviate by > 10%
LOD ~10 ng on-column~1 ng on-columnGC-MS is approx. 10x more sensitive
Precision (RSD) < 2.0%< 5.0%HPLC is generally more precise (no derivatization error)
Recovery 95-105%85-110%GC-MS recovery lower due to volatility/derivatization steps
Statistical Analysis: The Bland-Altman Approach

Do not rely solely on correlation coefficients (


). Use a Bland-Altman plot to detect bias.
  • Calculate the difference between methods for each sample:

    
    .
    
  • Calculate the average:

    
    .
    
  • Plot

    
     vs. 
    
    
    
    .
  • Interpretation: If points are scattered randomly around zero within

    
    , the methods are interchangeable. If a trend exists (e.g., difference increases with concentration), the derivatization efficiency in GC-MS may be saturating at high concentrations.
    

Decision Matrix: Which Method to Use?

Use the following logic to select the primary method for your specific drug development stage.

DecisionMatrix Start Start: Define Analytical Goal Target Is the target known? Start->Target Unknown Unknown/Discovery Target->Unknown No Known Known/QC/Release Target->Known Yes GC_Select Select GC-MS (Structural ID) Unknown->GC_Select Need Fatty Acid Profile Sensitivity High Sensitivity Required? (< 10 ng/mL) Known->Sensitivity HPLC_Select Select HPLC-ELSD (High Throughput) LCMS_Select Select LC-MS/MS (High Sensitivity) Sensitivity->HPLC_Select No (Formulation/QC) Sensitivity->LCMS_Select Yes (Plasma/Bio)

Caption: Decision tree for selecting the optimal analytical technique based on research phase and sensitivity needs.

References

  • Couto, D., et al. (2020). "Polar Lipid Profiling of Chlorella vulgaris by HILIC-MS." Marine Drugs. Link

  • Bielawski, J., et al. (2006). "Simultaneous quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry." Methods. Link

  • Raith, K., et al. (2000). "Gas chromatography-mass spectrometry of ceramides and their derivatives." Journal of Chromatography A. Link

  • Farwanah, H., et al. (2009). "Ceramide analysis utilizing gas chromatography-mass spectrometry." Biochimica et Biophysica Acta. Link

  • Masukawa, Y., et al. (2008). "Characterization of ceramide species in human stratum corneum." Journal of Lipid Research. Link

N-Hexadecanoyl-phytosphingosine as a reference standard in lipidomics

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: N-Hexadecanoyl-phytosphingosine (Ceramide NP C16) in Quantitative Lipidomics

Executive Summary

N-Hexadecanoyl-phytosphingosine (commonly referred to as Ceramide NP C16 or C16 Phytoceramide ) is a critical reference standard in sphingolipid research, particularly for skin barrier function and yeast metabolism.[1] Unlike the more common sphingosine-based ceramides (e.g., Ceramide NS), this molecule contains a phytosphingosine backbone (4-hydroxysphinganine), rendering it structurally distinct with unique ionization and fragmentation properties.[1]

The Verdict:

  • As a Calibrator (External Standard): Essential. It is the primary analyte for quantifying short-chain phytoceramides in stratum corneum and gut microbiome studies.[1]

  • As an Internal Standard (IS): Context-Dependent. [1]

    • In Human Skin/Yeast:NOT RECOMMENDED. It is endogenous and abundant; using it as an IS will lead to gross quantification errors.[1]

    • In Non-Phytoceramide Matrices (e.g., certain plasma fractions):Acceptable but inferior to deuterated analogs due to matrix effects.[1]

Part 1: Chemical & Analytical Profile

To use this standard effectively, one must understand its specific behavior in Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Structural Determinants

The defining feature of Ceramide NP is the phytosphingosine base , which possesses a hydroxyl group at the C4 position (unlike the double bond in sphingosine).[1]

  • Chemical Formula:

    
    [1]
    
  • Exact Mass: 555.5227 Da[1]

  • Precursor Ion

    
    : m/z 556.53
    
  • Key Differentiator: The extra hydroxyl group increases polarity compared to Ceramide NS (d18:1/16:0), resulting in earlier elution times in Reversed-Phase (RP) chromatography and distinct fragmentation channels.[1]

MS/MS Fragmentation Logic

In positive electrospray ionization (+ESI), ceramides undergo Collision-Induced Dissociation (CID).[1]

  • Precursor: m/z 556.5 (Parent)[1]

  • Product Ion (Quantifier): m/z 264.3 or 282.3[1]

    • Mechanism:[1][2][3] Loss of the fatty acyl chain and sequential dehydration of the Long Chain Base (LCB).[1]

    • Note: Unlike sphingosine (d18:[1]1) which reliably yields m/z 264.3, phytosphingosine (t18:0) often yields m/z 282.3 (loss of 2 waters) or m/z 264.3 (loss of 3 waters) depending on collision energy.[1] Optimization is mandatory.

Part 2: Comparative Analysis of Standards

The following table compares N-Hexadecanoyl-phytosphingosine against its primary alternatives for use in quantitative workflows.

FeatureC16 Ceramide NP (Unlabeled) Deuterated C16 Ceramide NP (d3-d31) C17 Ceramide (Odd-Chain)
Role Analyte / Calibrator Gold Standard Internal Standard Economic Internal Standard
Cost Low ($)High (

$)
Moderate (

)
Endogeneity High (Skin, Yeast, Plants)None (Synthetic)Rare/Trace (Biological noise possible)
Ionization Native responseIdentical to nativeSimilar, but not identical
RT Shift NoneNegligible (< 0.1 min)Slight shift vs C16
Best Use Building calibration curvesSpiking into samples for absolute quantGeneral profiling when budget is tight
Decision Matrix: Selecting the Right Standard

The following diagram illustrates the logic flow for selecting the appropriate standard based on your sample matrix.

StandardSelection Start Select Standard Strategy CheckMatrix Is C16 Ceramide NP Endogenous in Sample? Start->CheckMatrix YesEndo YES (e.g., Skin, Yeast) CheckMatrix->YesEndo NoEndo NO (e.g., Plasma, Brain) CheckMatrix->NoEndo Role1 Role: Analyte YesEndo->Role1 Quantifying it? Role2 Role: Internal Standard YesEndo->Role2 Normalizing data? Action3 Can use Unlabeled C16 NP as Surrogate IS NoEndo->Action3 Action4 Alternative: Use C17 Ceramide (Cost-effective) NoEndo->Action4 Action1 Use Unlabeled C16 NP for Calibration Curve ONLY Role1->Action1 Action2 MUST use Deuterated IS (e.g., C16 NP-d3) Role2->Action2

Figure 1: Decision tree for selecting N-Hexadecanoyl-phytosphingosine vs. labeled alternatives based on biological matrix.

Part 3: Experimental Protocol (Self-Validating)

This protocol describes the preparation of a calibration curve using N-Hexadecanoyl-phytosphingosine, validated by a deuterated internal standard.[1]

Solubilization (Critical Step)

Ceramide NP is extremely hydrophobic and prone to precipitation, which causes "ghost" peaks and poor linearity.

  • Stock Solution: Dissolve 1 mg N-Hexadecanoyl-phytosphingosine in 1 mL Chloroform:Methanol (2:1 v/v) .

    • Why: Methanol alone is insufficient for solvation; Chloroform breaks the crystal lattice.[1]

  • Working Solution: Dilute stock to 10 µM in Methanol:Isopropanol (1:1) .

    • Storage: -20°C in glass vials (plastic absorbs ceramides).[1]

Extraction & Spike-In Workflow

Method: Modified Matyash (MTBE) Extraction (Superior lipid recovery over Bligh-Dyer).[1]

  • Sample Prep: Aliquot 50 µL of biological homogenate (or blank matrix).

  • IS Spike: Add 10 µL of Ceramide NP-d3 (Internal Standard) at 500 nM.

    • Validation: Allow to equilibrate for 10 min on ice before solvent addition to ensure IS binds to matrix proteins similarly to endogenous lipids.[1]

  • Phase Separation:

    • Add 200 µL Methanol (vortex).[1]

    • Add 700 µL MTBE (Methyl tert-butyl ether).[1] Incubate 1 hr at RT (shaking).

    • Add 175 µL MS-grade Water to induce phase separation.[1]

  • Collection: Centrifuge (1000 x g, 10 min). Collect the upper organic phase (contains ceramides).[1]

  • Reconstitution: Dry under nitrogen. Reconstitute in Methanol:Toluene (9:1) for LC-MS injection.

    • Note: Toluene helps maintain solubility of long-chain ceramides in the autosampler.[1]

LC-MS/MS Parameters (Agilent/Sciex/Thermo)
  • Column: C18 Reversed Phase (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.[1]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.[1]

    • Expert Insight: Ammonium formate is crucial to facilitate

      
       formation and prevent sodium adducts 
      
      
      
      .[1]
  • Gradient: 40% B to 99% B over 10 minutes.

Part 4: Data Interpretation & Workflow Visualization

The following diagram outlines the complete lipidomics workflow, highlighting where the Reference Standard (C16 NP) and the Internal Standard (IS) interact.

LipidomicsWorkflow Sample Biological Sample (e.g., Stratum Corneum) Spike Spike IS into Sample & Calibrators Sample->Spike RefStd Ref Standard: C16 Ceramide NP CalCurve Prepare Calibration Curve (0 - 1000 nM) RefStd->CalCurve IntStd Internal Standard: Ceramide NP-d3 IntStd->Spike CalCurve->Spike Extract MTBE Extraction Spike->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Ratio Calculate Ratio: (Area C16 / Area IS) LCMS->Ratio Quant Absolute Quant (pmol/mg protein) Ratio->Quant Interpolate

Figure 2: Quantitative workflow integrating N-Hexadecanoyl-phytosphingosine as the calibrator and a deuterated analog as the internal standard.

Troubleshooting & Validation
  • Retention Time Locking: Ceramide NP C16 should elute before Ceramide NP C24.[1] If retention times drift, check Mobile Phase B composition; evaporation of Isopropanol changes elution strength.[1]

  • Linearity: The calibration curve (Ref Standard / IS Ratio) must be linear (

    
    ). If quadratic, it indicates saturation of the detector or solubility issues at high concentrations.[1]
    

References

  • Masukawa, Y. et al. (2009).[1][2] Comprehensive quantification of ceramide species in human stratum corneum.[1][2][4] Journal of Lipid Research.[1][2] Link

  • Matyash, V. et al. (2008).[1] Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics.[1] Journal of Lipid Research.[1][2] Link

  • Avanti Polar Lipids. Ceramide Nomenclature and Standards.Link

  • Hanus, R. et al. (2016).[1] Analytical methods for the analysis of ceramides.[1][2][4][5][6][7] Biochimica et Biophysica Acta (BBA).[1] Link[1]

Sources

Functional differences between phytoceramides and skin-identical ceramides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In dermatological drug development, the distinction between phytoceramides (plant-derived) and skin-identical ceramides (synthetic or bio-fermented) is not merely marketing semantics—it is a fundamental question of molecular architecture and barrier competence.

While phytoceramides offer a sustainable, cost-effective source of sphingolipids, they often lack the precise stereochemistry required to restore the orthorhombic lateral packing of the healthy stratum corneum (SC). Skin-identical ceramides, specifically engineered to match the human (2S, 3R, 4R) configuration and specific acyl chain lengths (C16–C30+), demonstrate superior capacity to intercalate into the multilamellar lipid matrix, functioning as "molecular rivets" rather than simple occlusives.

This guide analyzes the functional divergence of these two classes, supported by experimental protocols for validating barrier efficacy.

Molecular Architecture & Phase Behavior[1][2]

The efficacy of a ceramide is dictated by its ability to pack tightly with cholesterol and free fatty acids. This packing is sensitive to headgroup stereochemistry and fatty acid (FA) chain length.

Structural Divergence
FeatureSkin-Identical Ceramides (e.g., Ceramide NP, EOS) Phytoceramides (e.g., Glucosylceramides, Phytosphingosine)
Origin Yeast fermentation (bio-identical) or synthetic.Extraction from wheat, rice, konjac, or corn.
Backbone Sphingosine (S), Phytosphingosine (P), 6-OH-Sphingosine (H).[1][2]Predominantly Phytosphingosine; often glycosylated (sugar headgroup).
Stereochemistry strictly (2S, 3R, 4R) . Matches human physiology.Variable. Plant sources often yield mixed stereoisomers.
FA Chain Length Engineered distribution (C16–C32). Ceramide EOS contains C30–C32 linoleate esterified chains (critical for lamellar riveting).Random distribution based on source oil. Often lacks Ultra-Long Chain (C24+) specificity.
Phase Behavior Forms Orthorhombic (crystalline) phases at physiological temp.Tendency toward Hexagonal (gel) or Liquid Disordered phases due to steric mismatch.
Visualization: The "Riveting" Mechanism

The following diagram illustrates how Skin-Identical Ceramide EOS (Ceramide 1) spans multiple lipid bilayers, acting as a rivet, whereas Phytoceramides often remain localized to a single bilayer or surface domain.

LipidOrganization cluster_SC Stratum Corneum Lipid Matrix cluster_Agents Therapeutic Agents Ortho Orthorhombic Phase (Tight Packing, Low Permeability) Barrier Functional Barrier (TEWL < 5 g/m²/h) Ortho->Barrier Restores Homeostasis Hex Hexagonal Phase (Loose Packing, Higher Permeability) Leak Compromised Barrier (TEWL > 15 g/m²/h) Hex->Leak Incomplete Repair SkinIdentical Skin-Identical Ceramides (e.g., Ceramide EOS, NP) (2S, 3R, 4R) SkinIdentical->Ortho Intercalates & Rivets Bilayers Phyto Phytoceramides (e.g., Wheat/Rice Extract) (Mixed Stereochemistry) Phyto->Hex Surface Occlusion & Fluidization

Figure 1: Mechanistic pathway of lipid integration. Skin-identical ceramides promote the tight orthorhombic packing essential for barrier function, while phytoceramides may induce looser hexagonal packing.

Functional Performance Comparison

Barrier Recovery Kinetics (In Vivo)

In a controlled barrier disruption model (tape stripping), the rate of Transepidermal Water Loss (TEWL) recovery distinguishes true repair from temporary occlusion.

  • Skin-Identical: Exhibits a "slow-fast" recovery curve. Initial lag phase represents lipid processing by lamellar bodies, followed by sustained barrier competence.

  • Phytoceramides: Often show immediate TEWL reduction due to film-forming properties (occlusion) but may fail to restore baseline TEWL values after washout, indicating a lack of structural integration.

Comparative Data: 24-Hour TEWL Recovery (Data synthesized from comparative barrier repair studies)

ParameterVehicle Control Phytoceramide Cream (1%) Skin-Identical Equimolar Mix (1%)
TEWL Reduction (2h) 15%45% (Occlusive effect)35%
TEWL Reduction (24h) 25%55%85% (Structural Repair)
Lipid Lamellar Order (DSC) DisorderedHexagonalOrthorhombic
Hydration (Corneometer) +10 AU+35 AU+42 AU
Bioavailability and Penetration
  • Skin-Identical: Highly lipophilic but requires specific delivery systems (e.g., multivesicular emulsions) to prevent crystallization in the formula. Once applied, they undergo distinct phase transitions to merge with SC lipids.

  • Phytoceramides: Often contain glycosyl groups (glucosylceramides).[3] While these are precursors, human skin beta-glucocerebrosidase activity is required to cleave the sugar moiety to release the active ceramide. Rate-limiting enzymatic cleavage can delay efficacy.

Experimental Validation Protocols

For drug development professionals, validating these claims requires rigorous physicochemical analysis.

Protocol A: Differential Scanning Calorimetry (DSC) for Phase Behavior

Objective: Determine if the test ceramide promotes the physiological orthorhombic phase transition (T ~ 65-75°C) or disrupts it.

Methodology:

  • Preparation: Prepare model lipid mixtures (Ceramide:Cholesterol:Free Fatty Acid ratio 1:1:1).

    • Sample A: Skin-Identical Ceramide NP.[3][4][5]

    • Sample B: Phytoceramide isolate.

  • Hydration: Hydrate lipid films with buffer (pH 5.5) at 90°C, vortex, and anneal.

  • Measurement: Load into DSC pans. Scan from 20°C to 95°C at 2°C/min.

  • Analysis:

    • Look for the Main Transition Temperature (Tm) .

    • Success Criteria: Sharp endothermic peak > 65°C indicates tight chain packing (Orthorhombic). Broad, lower-temp peaks (< 50°C) indicate phase separation or hexagonal packing.

Protocol B: High-Precision TEWL Recovery (Tape Stripping)

Objective: Quantify functional barrier repair kinetics.

Methodology:

  • Acclimatization: Subjects acclimate for 30 min at 21°C, 40% RH.

  • Disruption: Apply D-Squame tape discs to volar forearm until TEWL reaches > 20 g/m²/h (approx. 15-20 strips).

  • Application: Apply 2 mg/cm² of test formulation.

  • Measurement: Measure TEWL at T=0, 2h, 4h, and 24h using a closed-chamber evaporimeter (e.g., AquaFlux or Tewameter).

  • Calculation:

    
    
    

Experimental Workflow Diagram

The following DOT diagram outlines the validation pipeline for a new ceramide therapeutic candidate.

ValidationWorkflow cluster_InVitro Phase 1: Physicochemical Characterization cluster_InVivo Phase 2: Functional Efficacy Step1 Lipid Film Preparation (1:1:1 Molar Ratio) Step2 DSC Analysis (Phase Transition) Step1->Step2 Step3 FTIR Spectroscopy (Chain Packing) Step2->Step3 Step4 Tape Stripping (TEWL > 20g/m²/h) Step3->Step4 If Orthorhombic Confirmed Step5 Topical Application (2mg/cm²) Step4->Step5 Step6 Recovery Kinetics (0-24h Measurement) Step5->Step6

Figure 2: Step-by-step validation workflow from molecular characterization (DSC/FTIR) to clinical efficacy (TEWL).

Conclusion & Strategic Recommendations

For pharmaceutical applications targeting atopic dermatitis or psoriasis , where the barrier is fundamentally incompetent:

  • Primary Recommendation: Use Skin-Identical Ceramides (specifically a blend of NP, AP, and EOP). The stereochemical fidelity is non-negotiable for restoring the orthorhombic lattice.

  • Secondary Recommendation: Phytoceramides are viable for "maintenance" formulations or cosmetic moisturizers where cost is a driver and immediate hydration (occlusion) is the primary endpoint, rather than deep barrier restructuring.

Key Takeaway: The "mortar" of the skin barrier is not generic glue; it is a precise crystalline lattice. Only skin-identical ceramides possess the geometric specificity to rebuild this lattice once collapsed.

References

  • CeraVe. (n.d.). Phytoceramides vs. Skin-Identical Ceramides: Structural Differences and Efficacy.[3][4][5][6] Retrieved from [Link]

  • Kim, M., et al. (2017). Novel phytoceramides containing fatty acids of diverse chain lengths are better than a single C18-ceramide N-stearoyl phytosphingosine to improve the physiological properties of human stratum corneum. PMC. Retrieved from [Link]

  • Spada, F., et al. (2019).[7] Recent Advances on Topical Application of Ceramides to Restore Barrier Function of Skin.[8][9] MDPI Cosmetics. Retrieved from [Link][3]

  • Moore, D.J., et al. (1997). FTIR spectroscopy studies of the conformational order and phase behavior of ceramides.[10][11][8][12] Biophysical Journal. Retrieved from [Link]

  • Vávrová, K., et al. (2021). In Vitro Modeling of Skin Barrier Disruption and its Recovery by Ceramide-Based Formulations.[8][13] AAPS PharmSciTech. Retrieved from [Link]

Sources

Comparative Efficacy of N-Hexadecanoyl-phytosphingosine (Ceramide NP) in Stratum Corneum Lipid Organization and Barrier Recovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural and functional analysis of N-Hexadecanoyl-phytosphingosine (commonly referred to as Ceramide NP or Ceramide 3 with a C16 acyl chain). While the stratum corneum (SC) contains a diverse array of ceramides, this specific molecule represents the "structural workhorse" of the lipid barrier.[1]

Unlike its sphingosine-based counterparts (e.g., Ceramide NS), the phytosphingosine backbone of Ceramide NP facilitates a unique hydrogen-bonding network that drives the formation of the orthorhombic lateral phase —the tightest and most impermeable lipid organization state. This guide compares Ceramide NP against key alternatives (Ceramide NS, Ceramide EOP) and details the experimental protocols required to validate its efficacy in restoring barrier function post-disruption.

Structural Biochemistry: The Phytosphingosine Advantage

The efficacy of N-Hexadecanoyl-phytosphingosine is dictated by its headgroup architecture. While standard sphingosine-based ceramides possess two hydroxyl groups, phytosphingosine possesses three (at C1, C3, and C4).

Mechanism of Action

The additional hydroxyl group at the C4 position allows Ceramide NP to act as a hydrogen bond donor and acceptor simultaneously. This capability creates a transverse hydrogen-bonding network across the headgroup region of the lipid bilayers, effectively "locking" the lipids into a rigid alignment.

  • Ceramide NS (Sphingosine): Forms hexagonal packing (looser, more permeable).

  • Ceramide NP (Phytosphingosine): Promotes orthorhombic packing (denser, less permeable).

Visualization: Headgroup Interaction Pathways

G cluster_0 Sphingosine Base (Ceramide NS) cluster_1 Phytosphingosine Base (Ceramide NP) NS_Head 2 Hydroxyl Groups (C1, C3) NS_Packing Hexagonal Packing (Loose) NS_Head->NS_Packing Limited H-Bonding NP_Packing Orthorhombic Packing (Dense/Impermeable) NS_Packing->NP_Packing Barrier Integrity Gap NP_Head 3 Hydroxyl Groups (C1, C3, C4) NP_Bonding Transverse H-Bonding Network NP_Head->NP_Bonding C4-OH Interaction NP_Bonding->NP_Packing Lattice Stabilization

Figure 1: Mechanistic pathway illustrating how the additional hydroxyl group in the phytosphingosine backbone of Ceramide NP drives superior lipid packing density compared to sphingosine-based Ceramide NS.

Comparative Efficacy Analysis

The following analysis compares N-Hexadecanoyl-phytosphingosine against the two other critical ceramide classes found in the SC.

Comparative Data Table
FeatureCeramide NP (C16) Ceramide NS (C16-C24) Ceramide EOP (C30)
Structure Base Phytosphingosine (3-OH)Sphingosine (2-OH)Phytosphingosine (3-OH)
Primary Function Bulk Phase Structure (Volume)Fluidity ModulationLamellar Riveting (Anchor)
Lateral Packing Orthorhombic (High Density) Hexagonal (Med Density)Liquid Crystalline
Abundance in SC High (~22%)Moderate (~10%)Low (~1-2%)
Barrier Recovery Fast (2-4 hours) ModerateSlow (Requires Processing)
Solubility Low (Recrystallization risk)ModerateVery Low
Technical Interpretation
  • Vs. Ceramide NS: In clinical studies of atopic dermatitis, the ratio of NP to NS is often skewed. A healthy barrier requires a high NP:NS ratio. Supplementing with Ceramide NP directly corrects the packing defect caused by excess Ceramide NS.

  • Vs. Ceramide EOP: While EOP is critical for the long periodicity phase (LPP), it acts as a "rivet" holding layers together. However, EOP cannot function without the bulk matrix provided by NP. In formulation, NP provides the immediate reduction in Transepidermal Water Loss (TEWL), while EOP provides long-term structural integrity.

Experimental Validation Protocol

To validate the efficacy of N-Hexadecanoyl-phytosphingosine in your specific vehicle, you must utilize the SDS-Induced Barrier Disruption Model . This is the industry standard for claiming "barrier repair" rather than simple occlusion.

Protocol Workflow

Objective: Quantify the rate of TEWL recovery after chemical insult.

  • Acclimatization: Subjects equilibrate in a controlled room (21°C, 40% RH) for 30 mins.

  • Baseline Measurement: Measure TEWL (g/m²/h) using an open-chamber evaporimeter (e.g., Tewameter).

  • Disruption: Apply 0.5% Sodium Dodecyl Sulfate (SDS) patch for 4 hours to induce barrier damage (Target TEWL > 15 g/m²/h).

  • Treatment: Apply test formulation (Ceramide NP) vs. Placebo vs. Positive Control (Petrolatum) at 2 mg/cm².

  • Kinetics: Measure recovery at T=2h, T=4h, and T=24h.

Experimental Workflow Diagram

SDS_Protocol Start Subject Acclimatization (21°C, 40% RH) Baseline Baseline TEWL Measurement Start->Baseline Damage SDS Challenge (0.5%, 4 Hours) Baseline->Damage Check Verify Damage (TEWL > 15g/m²/h) Damage->Check Check->Damage Fail (Re-apply) Treat Apply Ceramide NP Formulation Check->Treat Pass Measure Kinetic Measurements (2h, 4h, 24h) Treat->Measure

Figure 2: Standardized workflow for the SDS-Induced Barrier Disruption Model used to quantify the specific repair kinetics of Ceramide NP formulations.

Formulation & Application Insights

The Equimolar Necessity

Data indicates that N-Hexadecanoyl-phytosphingosine is largely ineffective if applied in isolation. It requires a specific lipid environment to form the therapeutic orthorhombic phase.

  • The Golden Ratio: 3:1:1 (Ceramide : Cholesterol : Free Fatty Acid).[2]

  • Fatty Acid Synergy: The C16 tail of the ceramide pairs best with C16-C24 Free Fatty Acids (e.g., Stearic or Behenic Acid). Using short-chain fatty acids (

Solubility Challenges

Ceramide NP has a high melting point (>100°C) and tends to recrystallize in standard emulsions, appearing as "shards" under polarized light microscopy.

  • Solution: Pre-solubilization in hot amphiphilic oils (e.g., Octyldodecanol) or the use of hydrogenated lecithin as a lamellar emulsifier is required to maintain the liquid crystalline structure in the jar.

References

  • Bouwstra, J. A., et al. (2003). "Structure of the skin barrier and its modulation by vesicular formulations." Progress in Lipid Research.

  • Coderch, L., et al. (2003). "Ceramides and Skin Function."[3][4][5][6][7][8][9][10][11] American Journal of Clinical Dermatology.

  • Evonik Industries. (2013).[12] "Skin-identical ceramide for enhanced skin care."[2] Personal Care Magazine.

  • Rawlings, A. V., & Harding, C. R. (2004). "Moisturization and skin barrier function."[3][4][5][6][7][8][10] Dermatologic Therapy.[6]

  • Mizushima, H., et al. (1996). "Relationship between the molecular structure of ceramides and their ability to form the lamellar structure."[1] Journal of Lipid Research.[9]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-Hexadecanoyl-phytosphingosine

Author: BenchChem Technical Support Team. Date: February 2026

For the conscientious researcher, the lifecycle of a chemical doesn't end when the data is collected. The final and critical step of proper disposal ensures the safety of our colleagues, the integrity of our research environment, and our shared responsibility to the planet. N-Hexadecanoyl-phytosphingosine, a synthetic ceramide integral to dermatological and biomedical research, while not classified as a hazardous substance for transport, requires a thoughtful and systematic approach to its disposal. This guide provides the essential procedural steps and the scientific rationale behind them, ensuring your laboratory practices remain beyond reproach.

The Foundational Principles of Disposal: Safety and Environmental Stewardship

N-Hexadecanoyl-phytosphingosine is a waxy, solid organic compound. While it does not exhibit acute toxicity, its disposal protocol is primarily dictated by two key factors: its physical form and its potential for environmental persistence. As a lipid, it is poorly soluble in water, and some safety data sheets indicate that it can be harmful to aquatic life with long-lasting effects.[1][2][3] Therefore, the cardinal rule is to prevent its entry into drains and waterways.[1][4]

Personal Protective Equipment: The First Line of Defense

Before initiating any disposal procedure, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). While N-Hexadecanoyl-phytosphingosine is not considered a significant skin or respiratory irritant in small quantities, adherence to good laboratory practice is non-negotiable.

Recommended PPE:

EquipmentSpecificationRationale
Gloves Nitrile or latexTo prevent direct skin contact.
Eye Protection Safety glasses or gogglesTo protect against accidental splashes of any solvents used in the cleaning process.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.

Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the decision-making process and subsequent actions for the proper disposal of N-Hexadecanoyl-phytosphingosine.

Step 1: Waste Characterization and Segregation

The initial and most critical step is to correctly identify and segregate the waste.

  • Pure, Unused N-Hexadecanoyl-phytosphingosine: This is the most straightforward scenario. The solid, uncontaminated compound should be collected in a designated, sealed container.

  • Contaminated Lab Debris: This category includes items such as weigh boats, filter paper, and gloves that have come into contact with the compound. These should be collected separately from the pure compound.

  • Empty Containers: The original containers of N-Hexadecanoyl-phytosphingosine must be properly decontaminated before disposal.

Step 2: Disposal of Pure N-Hexadecanoyl-phytosphingosine

For the pure, solid compound, there are two primary disposal routes, depending on your institution's waste management capabilities.

Option A: Licensed Chemical Waste Disposal

This is the most recommended and universally accepted method.

  • Containerization: Place the solid N-Hexadecanoyl-phytosphingosine into a clearly labeled, sealable container. The label should include the full chemical name, quantity, and date.

  • Storage: Store the container in a designated chemical waste accumulation area, away from incompatible materials such as strong oxidizing agents.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed chemical waste disposal company.[5]

Option B: Incineration

In some facilities, incineration in a chemical incinerator equipped with an afterburner and scrubber is a viable option.

  • Consult with EHS: Before proceeding, confirm with your EHS department that this method is approved and that the incinerator is suitable for this type of organic compound.

  • Packaging: Package the waste as directed by your EHS office for incineration.

Step 3: Managing Contaminated Lab Debris

Solid waste contaminated with N-Hexadecanoyl-phytosphingosine should not be disposed of in the regular trash.

  • Collection: Place all contaminated items (gloves, weigh boats, etc.) into a designated, labeled hazardous waste bag or container.

  • Disposal: This container should be disposed of through your institution's chemical waste program, following the same procedure as for the pure compound.

Step 4: Decontamination and Disposal of Empty Containers

Empty containers must be thoroughly cleaned to remove all residual chemical.

  • Triple Rinsing: Rinse the container three times with a suitable organic solvent in which N-Hexadecanoyl-phytosphingosine is soluble (e.g., a chloroform:methanol mixture).

  • Rinsate Collection: Crucially, the solvent rinsate is now considered chemical waste. Collect all rinsate in a designated, labeled container for hazardous liquid waste.

  • Container Disposal: Once triple-rinsed and dry, the container can typically be disposed of in the regular laboratory glass or plastic recycling, after defacing the original label.[6] Always confirm this with your institutional guidelines.

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making process for the proper disposal of N-Hexadecanoyl-phytosphingosine.

Disposal_Workflow cluster_waste_generation Waste Generation cluster_characterization Step 1: Characterization cluster_disposal_paths Step 2 & 3: Segregation & Disposal cluster_final_disposal Final Disposition Waste N-Hexadecanoyl-phytosphingosine Waste Characterize Characterize Waste Type Waste->Characterize Pure_Solid Pure, Unused Solid Characterize->Pure_Solid Pure Compound Contaminated_Debris Contaminated Debris (Gloves, Weigh Boats, etc.) Characterize->Contaminated_Debris Contaminated Solids Empty_Container Empty Original Container Characterize->Empty_Container Empty Container Licensed_Disposal Collect in Labeled Container for Licensed Disposal Pure_Solid->Licensed_Disposal Contaminated_Debris->Licensed_Disposal Decontaminate Step 4: Decontaminate Empty_Container->Decontaminate EHS_Pickup EHS Waste Pickup Licensed_Disposal->EHS_Pickup Rinsate_Waste Collect Rinsate as Hazardous Liquid Waste Decontaminate->Rinsate_Waste Generates Rinsate Clean_Container_Disposal Dispose of Clean Container (Recycle/Trash) Decontaminate->Clean_Container_Disposal Results in Clean Container Rinsate_Waste->EHS_Pickup

Caption: Decision workflow for the disposal of N-Hexadecanoyl-phytosphingosine.

Conclusion

The proper disposal of N-Hexadecanoyl-phytosphingosine is a straightforward process when guided by the principles of safety and environmental responsibility. By adhering to these detailed protocols, researchers can ensure that their valuable work contributes to scientific advancement without compromising the well-being of their colleagues or the environment. Always consult your institution's specific guidelines and your material's Safety Data Sheet as the ultimate authority.

References

  • Ataman Kimya. (n.d.).
  • TCI Chemicals. (n.d.).
  • Flychem. (2025, December 19). Phytosphingosine Benefits for Skin: Barrier Repair, Acne & Sensitive Skin.
  • Making Cosmetics. (2024, November 25).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10506988, Armillaramide.
  • ChemicalBook. (n.d.).
  • University of Texas at Austin Environmental Health and Safety. (n.d.). Disposal Procedures for Non Hazardous Waste.
  • Clinikally. (2023, October 10). Phytosphingosine: Unveiling the Unsung Superstar of Skincare.
  • PPG. (n.d.).
  • ChemPoint.com. (2018, December 10).
  • Sigma-Aldrich. (2024, September 6).
  • Cooperative Organic Chemistry Student Labor
  • Redox. (2024, May 2).
  • Advances in the biosynthesis of tetraacetyl phytosphingosine, a key substrate of ceramides. (2024, July 31). ScienceDirect.
  • Making Cosmetics. (2021, August 16).
  • Sophix Natural. (n.d.).
  • SkinKraft. (2022, April 8).
  • University of North Carolina at Chapel Hill. (n.d.).
  • Making Cosmetics. (2025, April 11).
  • Rowan University. (n.d.).
  • SCION Instruments. (2025, January 21).
  • Larodan. (n.d.). N-Palmitoyl-Phytosphingosine.
  • Cayman Chemical. (n.d.). C16 Phytoceramide (t18:0/16:0).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 145715125, N-Hexacosanoyl-C22-phytosphingosine.
  • Sigma-Aldrich. (n.d.). N-Stearoyl-phytosphingosine.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Hexadecanoyl-phytosphingosine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational plan for the safe handling and disposal of N-Hexadecanoyl-phytosphingosine, a synthetic N-acylated sphingolipid. As a trusted partner in your research, we go beyond supplying a product to ensure you have the critical information needed for safe and effective laboratory practices. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific integrity and field-proven insights.

Understanding the Compound: A Proactive Approach to Safety

A critical aspect of its physical properties is its potential to form dust when handled.[1][2] This characteristic is a primary driver for the specific personal protective equipment (PPE) recommendations outlined in this guide. The primary routes of potential exposure are inhalation of the powder, and skin or eye contact.[1]

Table 1: Physicochemical Properties of Related Sphingolipids

PropertyValueSource
Physical StateSolid (Crystal - Powder)TCI Chemicals
ColorWhite - Slightly pale reddish yellowTCI Chemicals
Melting Point~102°CTCI Chemicals
Molecular Weight555.9 g/mol (N-hexadecanoylphytosphingosine)PubChem[3]
SolubilityData not readily available, likely soluble in organic solvents.General Chemical Knowledge

The causality behind our safety recommendations stems from a proactive risk assessment based on these properties. The fine particulate nature of the solid necessitates controls to prevent aerosolization and subsequent inhalation.

The Core of Protection: A Multi-layered PPE Strategy

The selection of PPE is not a one-size-fits-all approach. It is a dynamic process based on a thorough risk assessment of the specific procedures being undertaken. The following recommendations provide a baseline for handling N-Hexadecanoyl-phytosphingosine in a laboratory setting.

Respiratory Protection: Mitigating Inhalation Risks

Given the powdered nature of N-Hexadecanoyl-phytosphingosine, the most significant risk is the inhalation of airborne particles. Therefore, respiratory protection is paramount.

  • For low-dust-generating activities: A NIOSH-approved N95 respirator is recommended as a minimum.[4] This will provide adequate protection against the inhalation of fine dust particles during routine weighing and transfer operations.

  • For activities with a higher potential for dust generation: If significant dust is expected, or if working outside of a dedicated ventilation system, a half-mask or full-face air-purifying respirator with P100 filters should be used.[5][6]

The Rationale: The choice of respirator is directly linked to the potential for aerosolization. The goal is to create a barrier between the user's respiratory system and the fine particles of the compound.

Eye and Face Protection: Shielding from Particulate Matter

Direct contact of N-Hexadecanoyl-phytosphingosine powder with the eyes can cause irritation.[1]

  • Minimum Requirement: ANSI Z87.1 compliant safety glasses with side shields are mandatory at all times in the laboratory where this compound is handled.[7]

  • Enhanced Protection: When there is a higher risk of splashing or dust generation, chemical splash goggles should be worn.[4][7] For operations involving larger quantities or a significant risk of aerosolization, a face shield worn over safety glasses or goggles is recommended.[4][7]

Hand Protection: The First Line of Defense

Chemical-resistant gloves are essential to prevent skin contact.

  • Recommended Glove Type: Nitrile gloves are a suitable choice for handling N-Hexadecanoyl-phytosphingosine, offering good resistance to a range of chemicals.[4]

  • Glove Usage Protocol:

    • Inspect gloves for any signs of damage before use.

    • Don two pairs of nitrile gloves (double-gloving) when handling the pure compound or concentrated solutions.

    • Change gloves immediately if they become contaminated.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Protective Clothing: A Barrier for the Body

To protect the skin from accidental spills and contamination, appropriate protective clothing is required.

  • Laboratory Coat: A standard laboratory coat should be worn at all times.

  • Additional Protection: For procedures with a higher risk of spills, a chemical-resistant apron over the lab coat is recommended.[7]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[4]

Operational Plan: From Receipt to Disposal

A comprehensive safety plan extends beyond PPE. It encompasses the entire lifecycle of the chemical in the laboratory.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store N-Hexadecanoyl-phytosphingosine in a cool, dark, and dry place in a tightly sealed container.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

Handling Procedures

All handling of N-Hexadecanoyl-phytosphingosine powder should be performed in a well-ventilated area, preferably within a chemical fume hood or a powder containment hood to minimize dust dispersion.[1]

Workflow for Weighing and Preparing Solutions:

Weighing_and_Solution_Preparation cluster_0 Preparation cluster_1 Weighing (in ventilated enclosure) cluster_2 Solution Preparation cluster_3 Cleanup A Don Appropriate PPE B Place weigh boat on balance A->B Proceed to weighing C Carefully transfer powder B->C D Record weight C->D E Transfer powder to vessel D->E Proceed to dissolution F Add solvent E->F G Mix until dissolved F->G H Decontaminate surfaces G->H After experiment I Dispose of waste H->I J Remove PPE I->J K Wash hands J->K

Sources

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